molecular formula C10H8Cl2O4 B12733846 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid CAS No. 81008-10-8

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

Cat. No.: B12733846
CAS No.: 81008-10-8
M. Wt: 263.07 g/mol
InChI Key: OROLZPSONMCIED-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a high-purity organic compound offered for research and development purposes. This dicarboxylic acid derivative features a 2,4-dichlorophenyl group and a hydroxy moiety on its aliphatic chain, presenting a molecular formula of C10H8Cl2O4 and a molecular weight of 247.07 g/mol . Its structure, which includes both ketone and carboxylic acid functional groups, classifies it within the family of oxobutanoic acids and makes it a valuable intermediate in organic synthesis . Researchers can utilize this compound in the exploration of novel chemical entities, as a building block for pharmaceuticals or agrochemicals, and in metabolic studies. The presence of the dichlorophenyl group suggests potential for biological activity, warranting further investigation into its specific mechanisms and applications . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research application.

Properties

CAS No.

81008-10-8

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C10H8Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3,9,14H,4H2,(H,15,16)

InChI Key

OROLZPSONMCIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(C(=O)O)O

Origin of Product

United States
Foundational & Exploratory

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a multifaceted organic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a dichlorinated phenyl ring coupled with a functionalized butanoic acid chain, presents a unique scaffold for therapeutic exploration. This guide provides a comprehensive overview of its core physicochemical properties, including a detailed breakdown of its molecular weight and exact mass. Furthermore, it offers practical, field-tested insights into its synthesis and analytical characterization, equipping researchers with the foundational knowledge required for its effective application in a laboratory setting.

Core Physicochemical Properties

The precise characterization of a compound's molecular weight and mass is fundamental to all quantitative and qualitative analytical workflows, from reaction monitoring to metabolic profiling. The molecular formula for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is C₁₀H₈Cl₂O₄. Based on this, the key mass-related parameters are defined below.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O₄Calculated
Average Molecular Weight 263.07 g/mol [1]
Exact Mass 261.97996 DaCalculated
Monoisotopic Mass 261.97996 Da[2]
  • Molecular Weight (Average Mass): This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value typically used for stoichiometric calculations in chemical reactions, such as determining molar equivalents for a synthesis. The molecular weight for the isomeric compound, 4-(3,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, is reported as 263.07 g/mol , which is identical due to the same molecular formula.[1]

  • Exact Mass and Monoisotopic Mass: These terms are often used interchangeably and refer to the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl). This value is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass but different elemental compositions. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in mass spectra, which is a powerful tool for structural confirmation.

Synthesis Pathway and Mechanistic Insights

Conceptual Synthesis Workflow

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydration of Alkene 1_3_Dichlorobenzene 1,3-Dichlorobenzene Intermediate_1 4-(2,4-Dichlorophenyl)-4-oxobut-2-enoic acid 1_3_Dichlorobenzene->Intermediate_1 Reaction Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Intermediate_1 AlCl3 AlCl₃ (Catalyst) AlCl3->Intermediate_1 Intermediate_2 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid Intermediate_1->Intermediate_2 Acid-catalyzed Hydration (H₂O, H⁺) cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_Separation Reverse-Phase LC (C18 Column) Evaporation->LC_Separation Injection ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS1 Quadrupole 1 (Q1) Select Precursor Ion (m/z 260.97) ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Select Product Ions CID->MS2 Detector Detector & Quantification MS2->Detector

Sources

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (DCHA) in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (DCHA), a compound of interest in drug development. Pharmacokinetics, the study of what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A robust understanding of these four pillars is paramount for guiding dose selection, predicting efficacy and potential toxicity, and ensuring a smooth transition from preclinical to clinical development.[1][2]

Given the absence of direct pharmacokinetic data for DCHA, this document outlines a strategic, multi-faceted approach. It combines in silico predictions, rigorous in vitro assays, and well-designed in vivo animal studies. The causality behind each experimental choice is explained, drawing upon established principles for analogous structures, such as keto acids and dichlorophenyl-containing xenobiotics. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols to generate a comprehensive ADME profile for DCHA.

Part 1: Foundational Characterization and Bioanalytical Strategy

Before embarking on complex biological studies, a solid foundation must be laid through in silico profiling and the development of a robust bioanalytical method.

In Silico ADME Prediction

Computational modeling serves as a cost-effective initial screen to predict the pharmacokinetic properties of a new chemical entity.[3] Various software platforms can estimate parameters such as solubility, permeability, plasma protein binding, and potential metabolic pathways. For DCHA, these models can offer early insights into its drug-like properties and flag potential liabilities, such as poor absorption or rapid metabolism, that will require specific attention in subsequent experimental work.

Bioanalytical Method Development and Validation

The cornerstone of any pharmacokinetic study is a reliable method to quantify the analyte in complex biological matrices like plasma, urine, and tissue homogenates.[4][5] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[6]

Workflow for Bioanalytical Method Development

cluster_dev Method Development cluster_val Method Validation (ICH M10 Guidelines) MS_Opt Mass Spectrometer Optimization LC_Dev LC Method Development MS_Opt->LC_Dev Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Dev->Sample_Prep Selectivity Selectivity & Matrix Effects Sample_Prep->Selectivity Proceed to Validation LLOQ LLOQ & Calibration Curve Selectivity->LLOQ Accuracy Accuracy & Precision LLOQ->Accuracy Stability Stability Assessment Accuracy->Stability Dose_Prep Dose Formulation (IV and PO) Animal_Dosing Animal Dosing (n=3-5 per group) Dose_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) Animal_Dosing->Blood_Sampling Plasma_Proc Plasma Processing & Storage Blood_Sampling->Plasma_Proc Sample_Analysis LC-MS/MS Analysis Plasma_Proc->Sample_Analysis PK_Analysis Pharmacokinetic Data Analysis Sample_Analysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Experimental Protocol:

  • Animals: Use male Sprague-Dawley rats (250-300g).

  • Dose Administration:

    • Intravenous (IV) Group: Administer DCHA (e.g., 1-2 mg/kg) as a bolus dose via the tail vein. This allows for the determination of absolute bioavailability and clearance.

    • Oral (PO) Group: Administer DCHA (e.g., 5-10 mg/kg) by oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the jugular or saphenous vein at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA), and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify DCHA concentrations in plasma using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and determine key PK parameters.

Table 3: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cₘₐₓ Maximum observed plasma concentrationRelated to efficacy and potential acute toxicity
Tₘₐₓ Time to reach CₘₐₓIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
t₁/₂ Elimination half-lifeDetermines dosing interval
CL ClearanceThe volume of plasma cleared of drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes
F% Absolute bioavailability (PO)The fraction of the oral dose that reaches systemic circulation

Part 4: Distribution, Metabolism, and Excretion (ADME) Elucidation

Tissue Distribution and Brain Penetration

Understanding where a drug distributes in the body is crucial. For DCHA, its structure as a keto acid suggests potential interaction with monocarboxylate transporters (MCTs), which could facilitate its entry into the brain. [7] Experimental Protocol: Brain-to-Plasma Ratio

  • Dosing: Administer DCHA to rats at a single dose.

  • Sample Collection: At a specific time point (e.g., Tₘₐₓ), collect a blood sample and then perfuse the animal with saline to remove blood from the tissues. [8]3. Tissue Harvest: Excise the brain and homogenize it.

  • Analysis: Determine the concentration of DCHA in both the plasma and the brain homogenate.

  • Calculation: The brain-to-plasma ratio (Kp) is calculated as Cbraᵢₙ / Cplasma. The unbound ratio (Kp,uu) can be calculated if brain tissue binding and plasma protein binding are known, providing a more accurate measure of brain penetration. [9][10]

Excretion and Mass Balance

A mass balance study, typically using a ¹⁴C-labeled version of the compound, is the definitive method to determine the routes and extent of excretion. [11] Experimental Protocol: Mass Balance Study in Rats

  • Dosing: Administer a single dose of [¹⁴C]DCHA to bile duct-cannulated rats.

  • Sample Collection: Collect urine, feces, and bile over a period of 72-120 hours, or until >95% of the radioactive dose is recovered.

  • Analysis:

    • Measure total radioactivity in each sample using liquid scintillation counting.

    • Profile and identify radioactive metabolites in urine, feces, and bile using radio-HPLC and LC-MS/MS.

  • Data Interpretation: Determine the percentage of the dose excreted in urine, feces, and bile. This will identify the primary route(s) of elimination. Biliary excretion is a significant pathway for many compounds, and direct measurement via cannulation is essential for accurate assessment. [12][13][14]

In Vivo Metabolism

The dichlorophenyl moiety of DCHA is susceptible to various metabolic transformations. Common pathways for xenobiotics include oxidation, reduction, and hydrolysis (Phase I), followed by conjugation with polar molecules (Phase II). [15][16][17][18] Predicted Metabolic Pathways for DCHA

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DCHA DCHA 4-(2,4-Dichlorophenyl)-4-oxo- 2-hydroxybutanoic acid Hydroxylation Aromatic Hydroxylation (on dichlorophenyl ring) DCHA->Hydroxylation Reduction Ketone Reduction (at C4) DCHA->Reduction Glucuronidation Glucuronidation (at hydroxyl or carboxyl group) DCHA->Glucuronidation Sulfation Sulfation (at hydroxyl group) DCHA->Sulfation Hydroxylation->Glucuronidation Conjugation Reduction->Glucuronidation Conjugation

Caption: Plausible metabolic pathways for DCHA.

Metabolite identification will be conducted on samples from the in vivo PK and mass balance studies using high-resolution mass spectrometry to elucidate the structures of metabolites.

Part 5: Data Integration and Modeling

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mathematical representations of the body that simulate the ADME processes. [19][20][21]They integrate in vitro data (e.g., metabolic stability, protein binding) with physiological parameters to predict the pharmacokinetic profile of a drug. [22][23]A PBPK model for DCHA can be used to extrapolate pharmacokinetics across species and predict human PK, guiding first-in-human dose selection.

Structure of a Basic PBPK Model

cluster_body Body Compartments Liver Liver (Metabolism) Venous_Blood Venous Blood Liver->Venous_Blood Kidney Kidney (Excretion) Kidney->Venous_Blood Brain Brain Brain->Venous_Blood OtherTissues Other Tissues OtherTissues->Venous_Blood Lungs Lungs Venous_Blood->Lungs Arterial_Blood Arterial Blood Arterial_Blood->Liver Arterial_Blood->Kidney Arterial_Blood->Brain Arterial_Blood->OtherTissues Lungs->Arterial_Blood

Caption: A simplified diagram of a PBPK model structure.

Conclusion

The comprehensive preclinical characterization of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid requires a systematic and integrated approach. By progressing from in silico and in vitro assessments to well-designed in vivo studies in relevant animal models, researchers can build a robust pharmacokinetic profile. This guide provides the necessary framework and detailed protocols to elucidate the absorption, distribution, metabolism, and excretion of DCHA. The data generated through these studies are not merely a collection of parameters but form a cohesive narrative that will be instrumental in making informed decisions, de-risking development, and ultimately determining the therapeutic potential of this novel compound.

References

Sources

In Vivo Metabolism Pathways for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biotransformation of halogenated aryl-oxo-butanoic acids presents a complex challenge in preclinical pharmacokinetics. 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (CAS 81008-10-8) is a highly functionalized xenobiotic characterized by three distinct metabolic liabilities: a lipophilic 2,4-dichlorophenyl ring, an electrophilic γ -ketone, and a highly polar α -hydroxy carboxylic acid moiety.

As a Senior Application Scientist, understanding the causality behind these biotransformations is critical for predicting clearance mechanisms, identifying reactive intermediates, and designing robust bioanalytical assays. This whitepaper dissects the in vivo phase I and phase II metabolic pathways of this compound and provides a field-proven, self-validating experimental protocol for LC-HRMS/MS metabolite profiling.

Structural Analysis & Metabolic Liabilities

The structural topology of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid dictates its interaction with hepatic and extrahepatic metabolizing enzymes:

  • The γ -Oxo Group: Ketones adjacent to aromatic rings are prime targets for cytosolic reductases, serving as a primary detoxification route to increase hydrophilicity.

  • The α -Hydroxy Acid: This moiety is inherently unstable under oxidative stress, acting as a substrate for oxidative decarboxylation. Furthermore, the terminal carboxylic acid is a high-affinity target for phase II conjugation.

  • The 2,4-Dichlorophenyl Ring: While sterically hindered and deactivated by the electronegative chlorine atoms, the unsubstituted positions remain susceptible to cytochrome P450 (CYP450) mediated epoxidation and subsequent hydroxylation.

Phase I Biotransformations

Carbonyl Reduction (Pathway A)

The reduction of the γ -ketone to form 4-(2,4-dichlorophenyl)-2,4-dihydroxybutanoic acid (M1) is the predominant Phase I detoxification pathway. This reaction is catalyzed by NAD(P)H-dependent oxidoreductases, specifically Aldo-Keto Reductases (AKR) and Short-Chain Dehydrogenases/Reductases (SDR) such as Carbonyl Reductase 1 (CBR1)[1]. CBR1 exhibits a broad substrate specificity for xenobiotic carbonyls, facilitating their conversion into more hydrophilic, easily excretable secondary alcohols[2].

Oxidative Decarboxylation (Pathway B)

α -Hydroxy acids are known to undergo oxidative decarboxylation, a process that cleaves the C1-C2 bond to release carbon dioxide[3]. For this compound, α -hydroxy acid oxidase mediates the conversion to 3-(2,4-dichlorophenyl)-3-oxopropanoic acid (M2) . Because β -keto acids are thermodynamically unstable, M2 rapidly undergoes spontaneous, non-enzymatic decarboxylation to yield 2,4-dichloroacetophenone (M5) .

CYP450-Mediated Aromatic Hydroxylation (Pathway C)

Despite the deactivating halogens, the aromatic ring undergoes phase I oxidation via CYP2C9 and CYP3A4 to form 4-(2,4-dichloro-5-hydroxyphenyl)-4-oxo-2-hydroxybutanoic acid (M3) . CYP2C9 specifically favors acidic substrates, anchoring the carboxylic acid in its active site to orient the aromatic ring toward the heme iron.

Phase II Metabolism: Glucuronidation

Phase II metabolism of carboxylic acid-containing xenobiotics is predominantly mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7)[4]. UGT2B7 is responsible for the formation of acyl-glucuronides for a wide range of acidic drugs, including diclofenac and clopidogrel carboxylic acid[5][6].

Conjugation of the parent compound yields the Parent Acyl-Glucuronide (M4) . Acyl-glucuronides are electrophilic and can undergo intramolecular rearrangement or covalent binding to plasma proteins, making their stabilization critical during bioanalysis.

Metabolism Parent 4-(2,4-Dichlorophenyl)- 4-oxo-2-hydroxybutanoic acid (Parent) M1 4-(2,4-Dichlorophenyl)- 2,4-dihydroxybutanoic acid (M1: Carbonyl Reduction) Parent->M1 AKR1C / CBR1 (+2 Da) M2 3-(2,4-Dichlorophenyl)- 3-oxopropanoic acid (M2: Oxidative Decarboxylation) Parent->M2 alpha-Hydroxy Acid Oxidase (-30 Da) M3 4-(2,4-Dichloro-5-hydroxyphenyl)- 4-oxo-2-hydroxybutanoic acid (M3: Aromatic Hydroxylation) Parent->M3 CYP2C9 / CYP3A4 (+16 Da) M4 Parent Acyl-Glucuronide (M4: Phase II Conjugation) Parent->M4 UGT2B7 (+176 Da) M5 2,4-Dichloroacetophenone (M5: Spontaneous Decarboxylation) M2->M5 Spontaneous (-CO2) (-44 Da)

Figure 1: Proposed in vivo metabolic pathways for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

Quantitative Metabolite Profiling Data

The table below summarizes the exact mass shifts and predicted theoretical [M-H]⁻ values utilized for high-resolution mass spectrometry (HRMS) targeting.

MetaboliteBiotransformationChemical FormulaTheoretical [M-H]⁻Mass Shift (Δ Da)Primary Enzyme(s)
Parent N/AC₁₀H₈Cl₂O₄260.97270N/A
M1 Carbonyl ReductionC₁₀H₁₀Cl₂O₄262.9883+2.0156AKR1C, CBR1
M2 Oxidative DecarboxylationC₉H₆Cl₂O₃230.9621-30.0106 α -Hydroxy Acid Oxidase
M3 Aromatic HydroxylationC₁₀H₈Cl₂O₅276.9676+15.9949CYP2C9, CYP3A4
M4 Acyl-GlucuronidationC₁₆H₁₆Cl₂O₁₀437.0048+176.0321UGT2B7
M5 Spontaneous DecarboxylationC₈H₆Cl₂O186.9723-74.0004Non-enzymatic

Self-Validating Experimental Workflow for LC-HRMS/MS

To accurately capture this metabolic profile in vivo, standard extraction protocols are insufficient. Acyl-glucuronides (M4) are notoriously unstable and undergo ex vivo hydrolysis, artificially inflating parent compound concentrations. The following protocol is engineered as a self-validating system to ensure absolute sample integrity.

Step-by-Step Methodology
  • In Vivo Dosing & Collection: Administer the parent compound (e.g., 10 mg/kg IV/PO) to Sprague-Dawley rats. Collect plasma at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 24 h) into K2EDTA tubes pre-chilled on wet ice.

  • Immediate Quenching (Causality Check): Within 30 seconds of collection, transfer 50 µL of plasma into 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid and a stable-isotope-labeled internal standard.

    • Expert Insight: The immediate drop in pH (< 4.0) and temperature halts esterase activity and prevents the acyl migration of M4. To validate this, a spiked M4 control must be processed in parallel; if M4 degradation exceeds 5%, the quench is deemed compromised.

  • Solid-Phase Extraction (SPE): Centrifuge the quenched samples at 14,000 x g for 10 mins. Load the supernatant onto a pre-conditioned Oasis HLB 96-well plate. Wash with 5% Methanol in water, and elute with 100% ACN.

    • Expert Insight: Liquid-Liquid Extraction (LLE) fails to recover polar metabolites like M1 and M4. The polymeric reversed-phase HLB sorbent ensures unbiased recovery across the polarity spectrum.

  • LC-HRMS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18). Use a mobile phase of Water/ACN with 0.1% Formic Acid. Operate the HRMS (e.g., Q-Exactive or Sciex TripleTOF) in Negative ESI Mode .

    • Expert Insight: Negative ionization is mandatory. The carboxylic acid moiety easily deprotonates to [M-H]⁻, yielding signal intensities 10- to 50-fold higher than positive ion mode, while avoiding severe ion suppression.

  • Data Processing: Apply Mass Defect Filtering (MDF) centered around the parent mass defect (-0.0273 Da) with a tolerance of ±50 mDa to selectively extract halogenated metabolites from the endogenous biological matrix.

Workflow Step1 In Vivo Dosing (Rodent Model) Step2 Sample Collection (Plasma/Urine) Step1->Step2 Step3 Sample Prep (Cold ACN + SPE) Step2->Step3 Step4 LC-HRMS/MS (Negative ESI) Step3->Step4 Step5 Data Processing (Mass Defect) Step4->Step5

Figure 2: Self-validating LC-HRMS/MS experimental workflow for in vivo metabolite profiling.

References

  • Maser, E. (2006). "The Complex Relationships of Mammalian Carbonyl- and Quinone-Reducing Enzymes and Their Role in Physiology." Annual Review of Pharmacology and Toxicology. 1

  • Hoffman, M., et al. (2009). "Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases." PLoS One (PubMed Central). 2

  • Kazma, R., et al. (2018). "Clopidogrel Carboxylic Acid Glucuronidation Is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17: Implications for Pharmacogenetics and Drug-Drug Interactions." Journal of Pharmacology and Experimental Therapeutics (PubMed). 6

  • Paine, T. K., et al. (2010). "Oxidative decarboxylation of alpha-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR." Chemical Communications (PubMed). 3

  • "UGT2B7." Wikipedia, The Free Encyclopedia. 4

  • King, C., et al. (2001). "Characterization of Rat and Human UDP-Glucuronosyltransferases Responsible for the in Vitro Glucuronidation of Diclofenac." Toxicological Sciences | Oxford Academic. 5

Sources

Methodological & Application

HPLC method development for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC Method Development and Validation for the Analysis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

Abstract

This comprehensive guide details the systematic development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid. This molecule, a polar aromatic keto-acid, presents unique chromatographic challenges that necessitate a carefully considered approach to achieve reliable and reproducible results. This document provides not just a final method, but a logical, science-based workflow, explaining the causality behind each experimental choice. It is intended for researchers, analytical scientists, and drug development professionals requiring a precise and accurate method for purity assessment, stability testing, or pharmacokinetic studies of this compound and its analogs. The protocols herein are designed to be self-validating and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a multi-functionalized molecule featuring a dichlorinated aromatic ring, a ketone, a hydroxyl group, and a carboxylic acid. This combination of a hydrophobic aromatic region and polar functional groups, particularly the ionizable carboxylic acid, requires a nuanced approach to chromatographic separation. The primary analytical goal is to develop a method that provides a sharp, symmetric peak for the main analyte, resolves it from potential impurities or degradation products, and is robust enough for routine use in a quality control environment. This guide follows a systematic, phase-appropriate strategy, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully validated analytical procedure.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's properties is the foundation of efficient method development. While specific experimental data for this exact molecule is scarce, we can infer its behavior from its structure and closely related analogs.

PropertyEstimated Value / CharacteristicRationale & Impact on Method Development
Chemical Structure See Figure 1The structure combines a hydrophobic dichlorophenyl group with polar hydroxyl, keto, and carboxylic acid moieties. This dual nature makes it a prime candidate for reversed-phase chromatography.
Molecular Weight ~263.07 g/mol Based on the isomeric 4-(3,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid[1]. Essential for preparing standard solutions of known concentration.
pKa (Carboxylic Acid) ~3.0 - 4.5This is a typical range for a butanoic acid derivative. To ensure consistent retention and sharp peak shape in reversed-phase HPLC, the mobile phase pH must be set at least 1.5-2 units below the pKa to keep the molecule in its non-ionized, more retained form[2].
UV Absorbance (λmax) ~210 nm and ~259 nmThe dichlorophenyl group acts as a strong chromophore. A related compound shows significant absorbance at 209 nm and 259 nm[3]. Detection at 210 nm offers high sensitivity for the carboxyl and keto groups, while a higher wavelength like 259 nm provides greater specificity and reduces interference from matrix components. A photodiode array (PDA) detector is recommended to confirm the optimal wavelength experimentally.
Polarity (logP) Moderately PolarThe presence of multiple polar functional groups (hydroxyl, carboxylic acid) counteracts the hydrophobicity of the dichlorophenyl ring. This suggests that a highly aqueous mobile phase may be required for elution, which can cause "phase dewetting" on traditional C18 columns. Therefore, columns designed for aqueous conditions are a logical choice[4].

Figure 1: Chemical Structure of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

HPLC Method Development: A Rationale-Driven Approach

Our strategy is to begin with a robust starting point based on the analyte's properties and then systematically optimize the critical parameters.

Foundational Choices: Mode, Stationary Phase, and Detection
  • Chromatographic Mode: Reversed-Phase (RP) HPLC is the most suitable technique. The analyte possesses sufficient hydrophobic character from its aromatic ring to be retained on a non-polar stationary phase, while its polarity can be modulated by the mobile phase composition[5].

  • Column (Stationary Phase) Selection:

    • Initial Choice: A modern, high-purity silica C18 column with polar endcapping or a polar-embedded phase (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, YMC-Pack ODS-AQ). These columns are designed to prevent phase collapse in highly aqueous mobile phases and provide better peak shape for polar and acidic compounds by shielding residual silanols[4][6]. A typical dimension would be 4.6 x 150 mm with 3 or 5 µm particles.

    • Why this choice? Standard C18 columns can suffer from poor retention and peak tailing for polar acids. The specialized chemistry of aqueous-stable columns ensures a hydrated stationary phase surface, promoting reproducible retention and improved symmetry[4].

  • Detector: A Photodiode Array (PDA) or UV-Vis detector. A PDA detector is highly recommended during development to assess peak purity and select the optimal detection wavelength. Based on our analysis, we will monitor at both 210 nm and 259 nm initially.

Mobile Phase Optimization: The Key to Selectivity and Retention

The mobile phase is the most powerful tool for controlling the separation in RP-HPLC[7].

  • Aqueous Phase (Solvent A): To suppress the ionization of the carboxylic acid, an acidic mobile phase is mandatory. A solution of 0.1% Phosphoric Acid (H₃PO₄) in water is an excellent starting point. This will bring the mobile phase pH to approximately 2.1, well below the analyte's pKa, ensuring it is in its neutral, protonated form[8][9].

  • Organic Phase (Solvent B): Acetonitrile (ACN) is the preferred initial choice due to its low viscosity and favorable UV transparency. Methanol (MeOH) will be considered as an alternative during optimization to alter selectivity if co-eluting impurities are observed.

  • Initial Gradient Elution (Scouting Run): A broad gradient is used to quickly determine the elution conditions and reveal the complexity of the sample. This initial run saves significant time compared to performing multiple isocratic injections.

G cluster_0 Method Development Workflow A Analyte Characterization (pKa, UV, Polarity) B Select RP-HPLC Mode & Aqueous-Compatible C18 Column A->B C Define Mobile Phase (Acidic Buffer + ACN) B->C D Perform Gradient Scouting Run C->D E Analyze Results: Retention Time & Peak Shape D->E F Optimize Gradient Slope or Switch to Isocratic E->F Good Retention? G Fine-Tune: Organic Solvent %, pH, Temp. F->G Resolution Needed? H Final Method Achieved G->H I Proceed to Validation H->I

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and PDA or multi-wavelength UV detector.

  • Column: Phenomenex Luna Omega 3 µm Polar C18, 150 x 4.6 mm (or equivalent).

  • Chemicals: HPLC-grade Acetonitrile, HPLC-grade Methanol, ACS-grade Phosphoric Acid (85%), and purified water (18.2 MΩ·cm).

  • Analyte: 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid reference standard.

Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% Phosphoric Acid to a 1 L volumetric flask containing ~900 mL of purified water. Bring to volume with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade Acetonitrile directly.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures compatibility with the initial mobile phase conditions and promotes good peak shape.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

Protocol 1: Initial Scouting Gradient

This protocol is designed to establish the approximate retention time and elution strength required.

ParameterCondition
Column Luna Omega 3 µm Polar C18, 150 x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA Scan 200-400 nm; Extract at 210 nm & 259 nm
Gradient Program Time (min)
0.0
20.0
22.0
22.1
27.0

Interpreting the Results:

  • If the peak elutes too early (< 3 min): The compound is more polar than expected. Consider a more retentive column (e.g., standard C18) or reduce the initial %B.

  • If the peak elutes too late (> 15 min): The compound is more hydrophobic. A faster gradient or a higher starting %B can be used.

  • If the peak is broad or tailing: This confirms the need for an acidic mobile phase. If tailing persists, ensure the pH is low enough or consider a different column chemistry.

Protocol 2: Method Optimization and Final Isocratic Method

Let's assume the scouting run showed the analyte eluting at 12 minutes, corresponding to approximately 45% Acetonitrile. We can now develop an efficient isocratic method.

Optimization Logic: The goal is to achieve a retention factor (k') between 2 and 10 for the main peak, ensuring it is well-retained and separated from the solvent front. We will test isocratic conditions around 45% B. After several trials, the following optimized method was established.

ParameterFinal Optimized Condition
Column Luna Omega 3 µm Polar C18, 150 x 4.6 mm
Mobile Phase 55:45 (v/v) 0.1% H₃PO₄ in Water : Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 259 nm
Run Time 10 minutes

This optimized method provides a balance of reasonable run time and robust separation, making it suitable for routine analysis.

Method Validation Protocol

Method validation provides documented evidence that the procedure is fit for its intended purpose. The following protocols are based on the ICH Q2(R2) guidelines[10][11].

G cluster_0 Mobile Phase pH Control cluster_1 Outcome pKa Analyte pKa (~3.0-4.5) pH_Rule Set pH < (pKa - 1.5) for >99% Protonation pKa->pH_Rule Dictates Chosen_pH Chosen pH ~2.1 (0.1% H3PO4) pH_Rule->Chosen_pH Leads to Result Suppressed Ionization Chosen_pH->Result PeakShape Sharp, Symmetrical Peak Result->PeakShape Retention Stable Retention Time Result->Retention

Caption: Logic for selecting mobile phase pH relative to analyte pKa.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity index > 0.999 (PDA). No interference at the analyte's retention time in blank/placebo.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For assay: 80% to 120% of the target concentration.
Accuracy Closeness of test results to the true value.% Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision Agreement among a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
LOQ Lowest amount that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when changing flow rate (±10%), column temp (±5°C), mobile phase composition (±2% absolute).
Validation Experimental Design
  • Specificity: Inject the diluent, a placebo (if applicable), and the working standard. Use PDA peak purity analysis on the analyte peak.

  • Linearity & Range: Prepare a series of at least five concentrations from 50% to 150% of the working standard concentration. Perform a linear regression of peak area vs. concentration.

  • Accuracy (Recovery): Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) by spiking a placebo or blank matrix. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of the working standard solution.

    • Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or on a different instrument.

  • Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by injecting it six times and checking that the precision (RSD) is acceptable (typically ≤ 10%).

  • Robustness: Analyze the working standard while making small, deliberate changes to the method parameters as listed in the table above. Check that the system suitability results (retention time, peak asymmetry, theoretical plates) remain within predefined limits.

Conclusion

This application note presents a comprehensive and scientifically grounded strategy for the development and validation of an RP-HPLC method for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid. By leveraging an understanding of the analyte's physicochemical properties, a robust method using an aqueous-compatible polar C18 column with an acidic mobile phase (0.1% H₃PO₄) and UV detection at 259 nm was established. The detailed protocols for method development, optimization, and validation according to ICH guidelines provide a clear pathway for scientists to implement this method, ensuring data of high quality, reliability, and integrity for pharmaceutical development and quality control.

References

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Google Scholar.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Dr. Maisch. [Link]

  • Simona G. C. (2008). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. ResearchGate. [Link]

  • Taylor & Francis Online. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu. [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Atlantis Press. (n.d.). Simultaneous Quantitation of Organic Acids and Monosaccharides by High-Performance Liquid Chromatography. Atlantis Press. [Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). Welch Materials. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. SlideShare. [Link]

  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

  • PubChem. (2026). 4-(2,4-Dichlorophenoxy)-2-hydroxybutanoic acid. PubChem. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

Sources

Application Note: Preparation and Handling of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of lipophilic small molecules from organic storage solvents into aqueous cell culture environments is a critical failure point in in vitro pharmacology. 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (CAS: 81008-10-8) presents unique solubility challenges due to its highly hydrophobic halogenated ring paired with an ionizable carboxylic acid. Improper dilution often leads to invisible micro-precipitation, resulting in false negatives, irreproducible IC₅₀ values, and localized cellular toxicity.

This application note provides a self-validating, causality-driven protocol for preparing stable stock solutions and executing the "solvent-shift" technique to ensure complete bioavailability in cell-based assays.

Physicochemical Profiling & Causality

To design an effective solvation strategy, we must first analyze the structural causality behind the compound's behavior in solution.

Table 1: Physicochemical Properties & Solvation Impact

PropertyValueCausality / Impact on Cell Culture Assays
Chemical Name 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acidN/A
CAS Number 81008-10-8N/A
Molecular Weight 263.07 g/mol Requires exactly 13.15 mg per 1 mL of solvent to yield a 50 mM primary stock.
2,4-Dichlorophenyl Ring Highly LipophilicDrives aqueous insolubility. Necessitates the use of an aprotic organic solvent to disrupt the crystal lattice.
Carboxylic Acid Ionizable (pKa ~3.5)Susceptible to localized pH drops. Dissolving the free acid directly in unbuffered media causes rapid protonation and immediate precipitation.
Optimal Solvent Anhydrous DMSOActs as a universal hydrogen-bond acceptor, stabilizing the monomeric form of the compound while preventing hydrophobic collapse.
The "Solvent-Shift" Phenomenon

When a highly concentrated DMSO stock is introduced into an aqueous medium, the DMSO rapidly diffuses into the bulk water. If the local concentration of the small molecule exceeds its thermodynamic aqueous solubility limit before complete dispersion, it undergoes rapid nucleation and precipitation—a phenomenon known as the solvent-shift effect[1]. For compounds like 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, the lipophilic dichlorophenyl ring acts as a strong driver for this hydrophobic collapse [2].

Self-Validating Protocol for Stock Preparation

Every step in this protocol includes a Self-Validation Checkpoint to ensure the system remains thermodynamically stable before proceeding to the next phase.

Phase 1: Primary Stock Preparation (50 mM)

Causality: Using anhydrous DMSO is critical. DMSO is highly hygroscopic; absorbed atmospheric water acts as a nucleation seed, causing premature micro-precipitation inside the stock tube.

  • Equilibrate the solid compound vial to room temperature (RT) in a desiccator for 30 minutes to prevent condensation.

  • Weigh exactly 13.15 mg of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

  • Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath at 37°C for 5 minutes to disrupt residual crystal lattices.

Self-Validation Checkpoint 1: Perform a visual inspection against a dark background. Shine a laser pointer through the tube (Tyndall effect test). The solution must be 100% optically clear. If a beam is visible, colloidal suspension remains; continue sonication.

Phase 2: Secondary Dilution (1000x Working Stocks)

Causality: To prevent DMSO-induced cytotoxicity, the final assay concentration of DMSO must be strictly controlled. Research demonstrates that DMSO concentrations above 0.5% (v/v) significantly alter cell membrane fluidity and generate reactive oxygen species (ROS) [3]. We utilize a 1000x intermediate stock system to lock the final DMSO concentration at a safe 0.1% (v/v) across all test conditions.

Table 2: Quantitative Serial Dilution & Vehicle Control Scheme

Desired Final Assay Conc.Intermediate DMSO Stock (1000x)Vol. of 50 mM Primary StockVol. of Anhydrous DMSOVol. of 1000x Stock added to 1 mL MediaFinal DMSO % in Assay
50 µM 50 mM100 µL0 µL1 µL0.1%
10 µM 10 mM20 µL80 µL1 µL0.1%
1 µM 1 mM2 µL98 µL1 µL0.1%
0 µM (Vehicle) 0 mM0 µL100 µL1 µL0.1%

Self-Validation Checkpoint 2: Ensure no phase separation or cloudiness occurs during the DMSO-to-DMSO serial dilutions.

Phase 3: Media Integration (The Dropwise Technique)

Causality: Cold media decreases the kinetic energy available for solvation, exacerbating the solvent-shift effect and promoting rapid nucleation [2].

  • Pre-warm the complete cell culture medium (containing FBS/BSA, which acts as a carrier protein to stabilize the lipophilic compound) to 37°C .

  • Create a vortex in the pre-warmed media tube using a gentle vortex mixer.

  • Add the 1000x DMSO stock dropwise into the center of the vortexing media. Do not touch the pipette tip to the plastic walls, as the compound will instantly adhere to the hydrophobic plastic.

Self-Validation Checkpoint 3: Measure the optical density (OD) of the final media at 600 nm using a spectrophotometer. An OD₆₀₀ > 0.05 compared to the vehicle control indicates invisible micro-precipitation[4]. Do not proceed to cell treatment if this QC fails.

Experimental Workflow Visualization

G Solid 4-(2,4-Dichlorophenyl)-4-oxo- 2-hydroxybutanoic acid (Solid Powder) Primary Primary Stock (50 mM) QC: Clear Solution Solid->Primary DMSO 100% Anhydrous DMSO (Universal Solvent) DMSO->Primary Serial Serial Dilution in DMSO (1000x Intermediate Stocks) Primary->Serial Maintain solubility SolventShift Dropwise Addition (Solvent-Shift Mitigation) Serial->SolventShift Media Pre-warmed Cell Media (37°C, pH 7.4) Media->SolventShift Validation Self-Validation QC (OD600 < 0.05 for Turbidity) SolventShift->Validation Prevent precipitation Assay In Vitro Cell Culture Assay (Final DMSO = 0.1%) Validation->Assay Pass QC

Workflow for preparation and validation of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

References

  • Verheijen, M., et al. (2019). "Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide." Scientific Reports (PubMed Central). URL: [Link]

  • University of Eastern Finland. (2011). "Evaluating the precipitation behavior and absorption potential of poorly soluble weak bases in the small intestine." eRepo. URL: [Link]

  • ResearchGate Community. (2025). "Has anyone worked with MOMIPP (HY-119624) and found a solvent that prevents precipitation?" ResearchGate. URL: [Link]

Sources

Application Note: 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In modern medicinal and agricultural chemistry, the 2,4-dichlorophenyl pharmacophore is highly valued for its ability to enhance molecular lipophilicity and confer resistance to cytochrome P450-mediated metabolic oxidation[1]. A critical linchpin in synthesizing complex heterocycles bearing this moiety is 4-(2,4-dichlorophenyl)-4-oxo-2-hydroxybutanoic acid .

Structurally classified as an α -hydroxy- γ -keto acid, this intermediate is synthesized via the crossed aldol condensation of 2,4-dichloroacetophenone with glyoxylic acid[2]. Glyoxylic acid is uniquely suited for this transformation because it lacks α -protons, entirely preventing competitive self-condensation.

As a Senior Application Scientist, it is crucial to understand the thermodynamic and kinetic boundaries of this molecule. The α -hydroxyl group is highly susceptible to elimination. Under harsh acidic conditions or elevated temperatures, the molecule rapidly dehydrates to form an aroylacrylic acid (a potent Michael acceptor)[3][4]. However, when isolated carefully, the α -hydroxy- γ -keto acid serves as a bifunctional scaffold, most notably reacting with bis-nucleophiles like hydrazine to form functionalized pyridazinones—key bioisosteres for amides in drug design[1].

SyntheticPathways A 2,4-Dichloroacetophenone + Glyoxylic Acid B 4-(2,4-Dichlorophenyl)-4-oxo- 2-hydroxybutanoic acid A->B NaOH, EtOH, 0-25°C (Aldol Condensation) C 6-(2,4-Dichlorophenyl)-4-hydroxy- 4,5-dihydro-3(2H)-pyridazinone B->C N2H4·H2O, Reflux (Lactamization) D 4-(2,4-Dichlorophenyl)-4-oxo- 2-butenoic acid B->D pTSA, Toluene, Reflux (Dehydration)

Synthetic pathways of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

Synthesis of the α -Hydroxy- γ -Keto Acid Intermediate

Expertise & Causality: To successfully isolate 4-(2,4-dichlorophenyl)-4-oxo-2-hydroxybutanoic acid without pushing the reaction to the dehydrated β -aroylacrylic acid, a base-catalyzed aldol condensation at low temperatures must be employed[3]. Sodium hydroxide serves a dual purpose: it deprotonates the carboxylic acid of glyoxylic acid to form a soluble carboxylate salt, and it kinetically generates the enolate of 2,4-dichloroacetophenone. By keeping the temperature below 25 °C, the E1cB elimination of the β -hydroxyl group is thermodynamically disfavored.

Protocol 1: Base-Catalyzed Aldol Condensation

Reagents:

  • 2,4-Dichloroacetophenone (1.0 eq, 50 mmol)

  • Glyoxylic acid monohydrate (1.2 eq, 60 mmol)

  • Sodium hydroxide (2.5 eq, 125 mmol)

  • Ethanol (50 mL) and Deionized Water (20 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichloroacetophenone in 50 mL of ethanol in a 250 mL round-bottom flask. Chill the solution to 0–5 °C using an ice-water bath.

  • Addition: Dissolve glyoxylic acid monohydrate in 10 mL of water and add it to the flask.

  • Catalysis: Prepare a solution of NaOH in 10 mL of water. Add this aqueous base dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C to prevent premature dehydration.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.

  • Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The UV-active acetophenone spot ( Rf​≈0.7 ) will disappear, replaced by a baseline spot that stains yellow with bromocresol green, confirming carboxylic acid formation.

  • Workup & Isolation: Pour the mixture into 100 mL of crushed ice. Slowly acidify the aqueous layer with 2M HCl until the pH reaches 2.0.

  • Recovery: The target α -hydroxy- γ -keto acid will precipitate as a white/off-white solid. Filter under vacuum, wash with cold water, and dry in vacuo at 40 °C.

Downstream Workflows & Applications

Pathway A: Synthesis of Pyridazinone Scaffolds

Expertise & Causality: Reacting the intermediate with hydrazine hydrate yields 6-(2,4-dichlorophenyl)-4-hydroxy-4,5-dihydro-3(2H)-pyridazinone. Hydrazine acts as a bis-nucleophile. The highly nucleophilic NH2​ first attacks the γ -ketone to form a hydrazone. Subsequently, the secondary amine undergoes intramolecular lactamization by attacking the carboxylic acid[1]. The α -hydroxyl group remains intact, providing an anchoring point for further functionalization (e.g., etherification or fluorination).

Mechanism N1 gamma-Keto Acid Intermediate N2 Hydrazone Formation N1->N2 + Hydrazine - H2O N3 Pyridazinone Scaffold N2->N3 Intramolecular Cyclization - H2O

Mechanism of pyridazinone cyclization from the gamma-keto acid intermediate.

Protocol 2: Hydrazine Cyclization
  • Suspend 4-(2,4-dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (10 mmol) in 30 mL of absolute ethanol.

  • Add hydrazine hydrate (1.5 eq, 15 mmol) dropwise at room temperature. The suspension will briefly clear as the hydrazinium salt forms.

  • Heat the reaction to reflux (78 °C) for 3 hours.

  • Self-Validating Check: As the cyclization proceeds, the highly crystalline pyridazinone product will begin to precipitate directly out of the hot ethanolic solution due to its lower solubility compared to the open-chain intermediate.

  • Cool the mixture to 0 °C, filter the precipitate, and recrystallize from ethanol to yield the pure heterocycle.

Pathway B: Dehydration to Aroylacrylic Acid

Expertise & Causality: When a Michael acceptor is required for thiol-ene click chemistry or pyrazoline synthesis, the intermediate can be deliberately dehydrated. Acid catalysis protonates the α -hydroxyl group, turning it into a superior leaving group ( H2​O ), driving an E1/E2 elimination that is thermodynamically pulled forward by the extended π -conjugation of the resulting 4-(2,4-dichlorophenyl)-4-oxo-2-butenoic acid[4].

Protocol 3: Acid-Catalyzed Dehydration
  • Dissolve the α -hydroxy- γ -keto acid (10 mmol) in 40 mL of toluene.

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 eq, 1 mmol).

  • Equip the flask with a Dean-Stark trap and reflux for 4 hours to azeotropically remove the liberated water.

  • Concentrate the toluene under reduced pressure and purify the residue via silica gel chromatography to isolate the trans-aroylacrylic acid.

Physicochemical & Analytical Data Summary

To ensure rigorous quality control across these workflows, the following table summarizes the expected spectral data for the intermediate and its primary downstream derivatives.

Compound 1 H NMR (DMSO- d6​ ) Key ShiftsIR (cm −1 ) Key BandsMS (m/z) [M-H]
4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid 4.3 (dd, 1H, CH-OH), 3.2-3.4 (m, 2H, CH 2​ )3400 (OH), 1710 (COOH), 1680 (C=O)261.0
6-(2,4-Dichlorophenyl)-4-hydroxy-4,5-dihydro-3(2H)-pyridazinone 10.9 (s, 1H, NH), 4.5 (t, 1H, CH-OH)3350 (OH), 3200 (NH), 1665 (Amide C=O)257.0
4-(2,4-Dichlorophenyl)-4-oxo-2-butenoic acid 7.8 (d, 1H, =CH), 6.7 (d, 1H, =CH)1705 (COOH), 1670 (C=O), 1620 (C=C)243.0

References

  • Google Patents (EP1505054A1)
  • Google Patents (IE52444B1)
  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies Bioorganic Chemistry / ResearchGate URL:[Link]

  • PROCESS FOR PREPARING TRANS-.beta.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate. Our focus is on providing scientifically sound, field-tested insights to overcome common challenges in this multi-step synthesis.

Introduction to the Synthesis

The synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a two-stage process. The first stage involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride to form the key intermediate, 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid. The second stage is the introduction of a hydroxyl group at the alpha position to the ketone, which can be achieved through an α-bromination followed by hydrolysis. This guide will provide detailed protocols and troubleshooting for each of these critical steps.

Stage 1: Friedel-Crafts Acylation to Synthesize 4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this step, the acylium ion generated from succinic anhydride and a Lewis acid catalyst attacks the electron-rich (despite the deactivating chloro groups) 2,4-dichlorophenyl ring.[2]

Experimental Protocol: Friedel-Crafts Acylation

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
1,3-DichlorobenzeneC₆H₄Cl₂147.00
Succinic AnhydrideC₄H₄O₃100.07
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.34
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Hydrochloric Acid (HCl), concentratedHCl36.46
Water, deionizedH₂O18.02
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), prepare a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Formation of the Acylium Ion Complex: Cool the suspension in an ice-water bath to 0-5 °C. To this, slowly add succinic anhydride (1.0 molar equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Addition of 1,3-Dichlorobenzene: Add 1,3-dichlorobenzene (1.1 molar equivalents) dropwise from the dropping funnel to the reaction mixture over a period of 30-45 minutes. Maintain the temperature between 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-45 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex of the product.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a crystalline solid.

Diagram: Workflow for Friedel-Crafts Acylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_1 Suspend AlCl₃ in anhydrous DCM under N₂ setup_2 Cool to 0-5 °C setup_1->setup_2 reaction_1 Add succinic anhydride portion-wise setup_2->reaction_1 reaction_2 Add 1,3-dichlorobenzene dropwise reaction_1->reaction_2 reaction_3 Reflux for 3-4 hours reaction_2->reaction_3 workup_1 Quench with ice/HCl reaction_3->workup_1 workup_2 Extract with DCM workup_1->workup_2 workup_3 Wash with NaHCO₃ and brine workup_2->workup_3 workup_4 Dry and evaporate solvent workup_3->workup_4 workup_5 Recrystallize workup_4->workup_5 product product workup_5->product Pure 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Troubleshooting Guide: Friedel-Crafts Acylation

Q1: My reaction is very slow or is not proceeding to completion. What are the likely causes and how can I fix this?

A1: This is a common issue, often related to the deactivating nature of the two chlorine atoms on the benzene ring, which makes the substrate less nucleophilic.[3]

  • Inadequate Catalyst Activity: The Lewis acid catalyst, AlCl₃, is extremely moisture-sensitive.[3] Any exposure to atmospheric moisture will hydrolyze it, rendering it inactive.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is oven-dried before use and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, taking it out of the catalytic cycle.

    • Solution: Ensure you are using at least 2.2 molar equivalents of AlCl₃ relative to the succinic anhydride.

  • Low Reaction Temperature: While the initial addition should be done at low temperatures to control the exotherm, the reaction with a deactivated ring may require more thermal energy to proceed.

    • Solution: After the initial addition at low temperature, gradually increase the temperature to a gentle reflux and monitor the reaction by TLC.

  • Poor Reagent Quality: Ensure that the 1,3-dichlorobenzene and succinic anhydride are of high purity.

Q2: I am getting a low yield of the desired product, and I suspect side reactions are occurring. What are the possible side reactions and how can I minimize them?

A2: Low yields can be attributed to several factors, including the formation of isomers and polysubstitution, although the latter is less common in acylation compared to alkylation.

  • Formation of Isomers: The acylation of 1,3-dichlorobenzene can potentially lead to the formation of other isomers, although the 2,4-disubstituted product is generally favored due to the directing effects of the chlorine atoms.

    • Solution: The regioselectivity can sometimes be influenced by the solvent and reaction temperature.[3] Sticking to the recommended protocol with a non-polar solvent like dichloromethane should favor the desired isomer. Careful purification by recrystallization or column chromatography is essential to isolate the desired product.[2]

  • Polysubstitution: While the acyl group is deactivating and discourages a second acylation, under very harsh conditions, it is a possibility.

    • Solution: Avoid excessively high temperatures and long reaction times. Use a slight excess of the 1,3-dichlorobenzene to favor mono-acylation.

Q3: The work-up of my reaction is difficult, and I am getting an emulsion. How can I improve the work-up procedure?

A3: Emulsions are a common problem during the aqueous work-up of Friedel-Crafts reactions due to the formation of aluminum hydroxides.

  • Inefficient Quenching: Rapidly adding water to the reaction mixture can lead to a violent reaction and the formation of a thick, unmanageable precipitate.

    • Solution: Always pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. The acid helps to keep the aluminum salts in solution.

  • Insufficient Acid: If the aqueous layer is not sufficiently acidic, aluminum hydroxides will precipitate.

    • Solution: Ensure an adequate amount of concentrated HCl is used in the quenching step.

  • Breaking Emulsions: If an emulsion does form, you can try adding more brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite to break up the emulsion.

Diagram: Troubleshooting Decision Tree for Friedel-Crafts Acylation

G start Low or No Yield q1 Check Catalyst Activity & Stoichiometry start->q1 q2 Review Reaction Temperature start->q2 q3 Assess Reagent Purity start->q3 sol1 Use fresh, anhydrous AlCl₃ (≥ 2.2 eq) q1->sol1 Inactive or Insufficient Catalyst sol2 Increase to gentle reflux after addition q2->sol2 Temperature too low sol3 Use high-purity starting materials q3->sol3 Impure reagents low_yield Low Yield with Side Products q4 Check for Isomers low_yield->q4 q5 Consider Polysubstitution low_yield->q5 sol4 Optimize solvent/temp and purify carefully q4->sol4 Isomeric products formed sol5 Avoid harsh conditions, use excess dichlorobenzene q5->sol5 Polysubstitution occurred workup_issue Difficult Work-up / Emulsion q6 Review Quenching Procedure workup_issue->q6 sol6 Slowly add reaction mix to ice/conc. HCl q6->sol6 Improper quenching

Caption: Decision tree for troubleshooting common issues in the Friedel-Crafts acylation.

Stage 2: α-Hydroxylation of 4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid

The introduction of the hydroxyl group at the α-position of the keto-acid can be achieved via a two-step process: α-bromination followed by nucleophilic substitution with hydroxide.

Experimental Protocol: α-Hydroxylation

Step 2a: α-Bromination

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
4-(2,4-Dichlorophenyl)-4-oxobutanoic acidC₁₀H₈Cl₂O₃247.08
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21
Carbon Tetrachloride (CCl₄), anhydrousCCl₄153.82

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

  • Reaction: Heat the mixture to reflux (around 77 °C) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude α-bromo intermediate. This intermediate is often used in the next step without further purification.

Step 2b: Hydrolysis of the α-Bromo Intermediate

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Crude α-bromo intermediateC₁₀H₇BrCl₂O₃325.97
Sodium Hydroxide (NaOH)NaOH40.00
Water, deionizedH₂O18.02
Hydrochloric Acid (HCl), diluteHCl36.46

Procedure:

  • Reaction Setup: Dissolve the crude α-bromo intermediate in a mixture of water and a co-solvent like THF or acetone.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.2 equivalents) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of 2-3.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

Troubleshooting Guide: α-Hydroxylation

Q1: The α-bromination reaction is not selective and I am getting multiple brominated products. What can I do?

A1: Selectivity in radical bromination can be challenging.

  • Reaction Conditions: Over-bromination can occur if the reaction is left for too long or if an excess of NBS is used.

    • Solution: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. Use no more than 1.1 equivalents of NBS.

  • Initiator: Ensure that the AIBN is fresh, as old initiator may have decomposed.

    • Solution: Use a freshly opened bottle of AIBN.

Q2: The hydrolysis of the α-bromo intermediate is giving a low yield of the desired α-hydroxy acid. What are the potential issues?

A2: Low yields in the hydrolysis step can be due to side reactions or incomplete conversion.

  • Elimination Side Reaction: Under strongly basic conditions, elimination to form an α,β-unsaturated ketone is a possible side reaction.

    • Solution: Use milder basic conditions, for example, by using sodium bicarbonate instead of sodium hydroxide, although this may require longer reaction times.

  • Incomplete Reaction: The hydrolysis may be slow.

    • Solution: Gently heating the reaction mixture can increase the rate of hydrolysis. Monitor the reaction by TLC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q: Can I use a different Lewis acid for the Friedel-Crafts acylation?

A: Yes, other Lewis acids such as iron(III) chloride (FeCl₃) can be used.[4] FeCl₃ is a milder Lewis acid and may offer better selectivity in some cases, although it might require higher reaction temperatures or longer reaction times for a deactivated substrate like 1,3-dichlorobenzene.

Q: What is the expected regioselectivity of the Friedel-Crafts acylation of 1,3-dichlorobenzene?

A: The chlorine atoms are ortho, para-directing but deactivating. The acylation is expected to occur primarily at the 4-position, which is para to one chlorine and ortho to the other, and is the least sterically hindered position.

Q: Are there alternative methods for the α-hydroxylation step?

A: Yes, there are other methods for the α-hydroxylation of ketones. One common method is the use of a strong base like lithium diisopropylamide (LDA) to form the enolate, followed by reaction with an electrophilic oxygen source like a MoOPH reagent. However, the α-bromination/hydrolysis sequence is often more practical for laboratory-scale synthesis.

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid should be confirmed using a combination of spectroscopic methods:

  • ¹H NMR: Expect to see signals for the aromatic protons, the methine proton at the α-position, and the methylene protons. The carboxylic acid and hydroxyl protons may appear as broad singlets.

  • ¹³C NMR: Expect signals for the aromatic carbons, the ketone carbonyl, the carboxylic acid carbonyl, the methine carbon, and the methylene carbon.

  • IR Spectroscopy: Look for characteristic absorptions for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the ketone and carboxylic acid, and C-Cl stretches.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Safety Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,3-Dichlorobenzene: Harmful if swallowed or inhaled. Use in a well-ventilated area or a fume hood.

  • Succinic Anhydride: Can cause skin and eye irritation.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care in a fume hood.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood and avoid all contact with skin.

  • General Precautions: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing these experiments. Ensure that a safety shower and eyewash station are readily accessible.

References

  • Cavicchioni, G. (1994). Bromoamides as Starting Materials in the Synthesis of α-Hydroxy- and α-Alkoxy Derivatives.
  • BenchChem. (2025). How to optimize Friedel-Crafts acylation reaction conditions.
  • University of Wisconsin-Madison. (n.d.).
  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(3), M1227.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.
  • Google Patents. (1990). Process for preparing alpha-hydroxy acids. US4981619A.
  • Harrowven, D. C., et al. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 16, 1344-1351.
  • Organic Syntheses. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Ventura College. (n.d.).
  • Wimmer, T., et al. (2023). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. RSC Advances, 13(51), 35836-35841.
  • Wiley. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
  • ResearchGate. (n.d.).
  • Vedantu. (2026). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
  • Pearson. (n.d.). The synthesis of -hydroxy acids can be done starting with amino.
  • BenchChem. (2025). Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes.
  • OrganicChemistryData.org. (n.d.).
  • PubChem. (n.d.). 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • BenchChem. (2025). A Comprehensive Technical Guide to the Spectroscopic Data of 4-(4-Iodophenyl)-4-oxobutanoic acid.
  • Google Patents. (1986). Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. US4621154A.
  • The Vespiary. (n.d.).
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • National Center for Biotechnology Information. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Alfa Chemistry. (n.d.). CAS 6340-79-0 4-(4-Bromophenyl)-4-oxobutanoic acid.
  • Ogarev-online. (2022). Synthesis and study of psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids.
  • Sigma-Aldrich. (n.d.). 2,4-bis(4-chlorophenyl)-4-oxobutanoic acid.
  • SpectraBase. (n.d.). Butanoic acid, 4-oxo-4-[(4-phenoxyphenyl)amino]-, 2-(4-chlorophenyl)-2-oxoethyl ester.
  • National Center for Biotechnology Information. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
  • MolPort. (n.d.). 2-(3-bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid.

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Preventing oxidative degradation of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid. Here, we address common questions and troubleshooting scenarios related to its oxidative degradation during storage and experimentation. Our recommendations are based on established principles of organic chemistry and pharmaceutical stability testing.

Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a question-and-answer formatted guide to address specific issues you might encounter, helping you identify the root cause of degradation and implement effective solutions.

Question 1: I've observed a decrease in the purity of my 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid sample over time, even when stored in the dark. What could be the cause?

Answer: A decrease in purity, especially in the absence of light, strongly suggests chemical degradation, with oxidation being a primary suspect. The molecular structure of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid contains several functional groups susceptible to oxidation, including a secondary alcohol and a ketone, which can be sensitive to atmospheric oxygen.[1][2] The presence of trace metal ions can also catalyze oxidative processes.[3][4]

To confirm oxidative degradation, we recommend performing a forced degradation study.[5][6][7] This involves intentionally exposing your compound to oxidative stress (e.g., with hydrogen peroxide) and analyzing the degradation products by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] Comparing the degradation profile from the forced degradation study with your stored sample can help confirm the degradation pathway.

Question 2: My analytical data shows the appearance of new, more polar peaks in the chromatogram of my stored sample. What are these likely to be?

Answer: The appearance of more polar species is a common indicator of oxidative degradation. The introduction of additional oxygen-containing functional groups, such as hydroperoxides, or cleavage of the molecule can lead to more polar compounds. Given the structure of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, potential oxidative degradation products could arise from:

  • Oxidation of the secondary alcohol: The hydroxyl group is a prime target for oxidation, which could lead to the formation of a diketo acid.

  • Oxidative cleavage: The bond between the ketone and the adjacent methylene group could be susceptible to cleavage, leading to the formation of 2,4-dichlorobenzoic acid and other smaller, more polar fragments.

  • Radical-initiated reactions: The aromatic ring, while relatively stable, could undergo hydroxylation under certain oxidative conditions.[10]

The following diagram illustrates a plausible oxidative degradation pathway:

G cluster_0 Proposed Oxidative Degradation Pathway A 4-(2,4-Dichlorophenyl)-4-oxo- 2-hydroxybutanoic acid B [O] A->B D Oxidative Cleavage A->D C 4-(2,4-Dichlorophenyl)-2,4- dioxobutanoic acid B->C Oxidation of secondary alcohol E 2,4-Dichlorobenzoic acid + Other fragments D->E Cleavage at C-C bond

Caption: Proposed oxidative degradation pathways for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

To identify these new peaks, LC-MS is the recommended analytical technique due to its ability to provide molecular weight information of the degradants.[8][9]

Question 3: What are the immediate steps I can take to minimize further degradation of my existing stock?

Answer: To halt or significantly slow down further degradation, you should immediately address the key environmental factors that promote oxidation: oxygen, light, and temperature.[11][12]

  • Inert Atmosphere: Repackage your material under an inert gas like argon or nitrogen.[13] This displaces oxygen, a key reactant in oxidative degradation.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze photo-oxidative reactions.[13][14]

  • Low Temperature: Store the material at a reduced temperature. Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly decrease the rate of chemical reactions.[15]

The following table summarizes the recommended immediate actions:

ActionRationale
Repackage under Inert Gas To minimize exposure to atmospheric oxygen.
Use Amber or Opaque Vials To prevent light-induced degradation.
Store at Low Temperature To reduce the rate of chemical degradation.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the long-term storage and handling of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

FAQ 1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). The storage temperature should be maintained at -20°C or lower.

FAQ 2: Should I be concerned about the purity of the solvents I use to dissolve this compound?

Absolutely. Solvents can be a source of oxidative stress. Ethers, for example, can form peroxides upon storage, which can initiate degradation. It is crucial to use high-purity, peroxide-free solvents. Before use, it is good practice to test susceptible solvents for the presence of peroxides.

FAQ 3: Are there any additives I can use to prevent oxidation in solution?

Yes, antioxidants can be effective in preventing oxidative degradation in solution.[1] The choice of antioxidant depends on the solvent system and the specific degradation pathway. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[1] However, it is important to note that in some cases, particularly in the presence of metal ions, certain antioxidants can have a pro-oxidant effect.[16] Therefore, the selection and concentration of an antioxidant should be carefully evaluated for your specific application. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can also be beneficial by sequestering metal ions that can catalyze oxidation.[2][3]

AdditiveMechanism of Action
BHT/BHA Free radical scavengers that terminate chain reactions.[3]
Ascorbic Acid (Vitamin C) A reducing agent that is preferentially oxidized.[1]
EDTA A chelating agent that sequesters catalytic metal ions.[2]

FAQ 4: How can I establish a stability-indicating analytical method for this compound?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, excipients, or impurities. To develop such a method, typically using HPLC, you would follow these steps:

  • Forced Degradation Studies: Subject the compound to various stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[5][6][7] The goal is to achieve 5-20% degradation.[5][17]

  • Method Development: Develop an HPLC method (e.g., reversed-phase with UV detection) that can separate the parent compound from all the degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

The following workflow diagram outlines the process for developing a stability-indicating method:

G cluster_1 Stability-Indicating Method Development Workflow A Perform Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) B Analyze Stressed Samples by HPLC/LC-MS A->B C Develop Separation Method (Column, Mobile Phase, Gradient) B->C D Method Validation (Specificity, Linearity, Accuracy, Precision) C->D E Implement for Routine Stability Testing D->E

Caption: Workflow for developing a stability-indicating analytical method.

By following these guidelines, you can ensure the integrity of your 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid samples and the reliability of your experimental results.

References

  • Filo. (2025, October 23).
  • Taiwan Shimadzu Scientific Instruments Corp. Analytical Methods for Organic Acids.
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  • U.S. Pharmacist. (2008, December 15). An Overview of Antioxidants.
  • Bisht, A., & Negi, D. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
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  • MDPI. (2025, October 1). Drying and Storage Influence the Formation of Key Aromatic Constituents in Blue Fenugreek (Trigonella caerulea).
  • PubChem. (2026, March 7). 4-(2,4-Dichlorophenoxy)-2-hydroxybutanoic acid | C10H10Cl2O4 | CID 177839984.
  • MDPI. (2021, June 4). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
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  • Shah, K., & Patel, M. A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • EvitaChem. Buy 4-(3,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (EVT-1563189).
  • Yeo, J., et al. (2018, February 23). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC.
  • Kumar, V., et al. (2024, July 15). A Review on the Stability of Essential Oils Under Different Storage Conditions.
  • (2025, August 26). Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week)
  • Kulyk, K., et al. (2016, March 15). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. PubMed.

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Optimizing chromatographic separation of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the enantiomeric separation of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid .

Because this molecule features a highly polar carboxylic acid group (pKa ~3–4), a chiral hydroxyl center at C2, a ketone at C4, and a hydrophobic 2,4-dichlorophenyl ring, it presents unique chromatographic challenges. This guide synthesizes structural thermodynamics with field-proven methodologies to help you achieve baseline resolution ( Rs​≥1.5 ) and robust method reproducibility.

Part 1: Core Principles of Chiral Recognition (The "Why")

Successful enantioseparation is not achieved by trial and error; it is governed by the Dalgliesh Three-Point Interaction Rule [1]. For chiral discrimination to occur, the analyte must have a minimum of three simultaneous interactions with the Chiral Stationary Phase (CSP), and at least one must be stereoselective.

For 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, polysaccharide-based CSPs (such as amylose or cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard[2]. The separation causality is driven by:

  • Hydrogen Bonding: The carbamate linkages on the CSP interact with the C2-hydroxyl and C4-ketone of the analyte.

  • π−π Interactions: The electron-deficient 2,4-dichlorophenyl ring interacts with the phenyl rings of the CSP selector.

  • Steric Fit & Dipole Stacking: The spatial orientation of the carboxylic acid group determines whether the enantiomer can deeply penetrate the chiral cavity of the polymer[2].

Mechanism Analyte Analyte: 4-(2,4-Dichlorophenyl)-4-oxo- 2-hydroxybutanoic acid CSP Chiral Selector: Polysaccharide Carbamate Analyte->CSP H-Bonding (C2-OH & C4=O) Analyte->CSP π-π Interaction (Aryl Ring) Analyte->CSP Steric Fit (Carboxylic Acid)

Three-point chiral recognition model for the target analyte on a polysaccharide CSP.

Part 2: Troubleshooting FAQs

Q1: My peaks are tailing severely, and baseline resolution is impossible. What is causing this? A: Peak tailing for this molecule is almost exclusively caused by secondary electrostatic interactions. The free carboxylic acid moiety of the analyte interacts with residual, unendcapped silanol groups on the silica support of the CSP[3].

  • The Fix: You must suppress the ionization of the carboxylic acid. Add an acidic modifier—typically 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)—to your mobile phase[4]. This protonates both the analyte and the residual silanols, shutting down secondary interactions and sharpening the peaks[5].

Q2: I am using a standard C18 Reversed-Phase column, but I only see one peak. Why? A: Achiral columns (like C18) separate molecules based on 2D hydrophobicity (LogP). Enantiomers of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid have identical physicochemical properties in an achiral environment. You must use a column with a chiral selector (e.g., Chiralpak AD-H or Chiralcel OD-H) to create a 3D diastereomeric complex that allows for differential retention[1].

Q3: Should I use Normal Phase (NP), Reversed Phase (RP), or Supercritical Fluid Chromatography (SFC)? A: SFC is highly recommended for this compound. SFC uses supercritical CO2​ combined with a polar modifier (e.g., Methanol) and an acidic additive (e.g., TFA). It offers higher diffusivity and lower viscosity than HPLC, leading to faster equilibration times, sharper peaks, and higher throughput[5][6]. If SFC is unavailable, Normal Phase (Hexane/IPA + 0.1% TFA) is the most reliable secondary choice for polysaccharide CSPs[2].

Q4: My retention times are drifting between injections. How do I stabilize the method? A: Chiral separation is a highly thermodynamic process. Fluctuations in column temperature alter the binding affinity of the diastereomeric complexes. Ensure your column oven is strictly controlled (typically at 25°C or 30°C). Additionally, polysaccharide columns require longer equilibration times when switching mobile phases; flush with at least 20 column volumes before your first injection.

TroubleshootingTree Start Poor Chiral Separation Q1 Are peaks tailing? Start->Q1 AddTFA Add 0.1% TFA to Mobile Phase Q1->AddTFA Yes Q2 Is Rs < 1.5? Q1->Q2 No AddTFA->Q2 ScreenCSP Screen Alternative CSP Q2->ScreenCSP Yes Q3 Is retention drifting? Q2->Q3 No ScreenCSP->Q3 TempControl Stabilize Column Temp Q3->TempControl Yes Opt Method Optimized Q3->Opt No TempControl->Opt

Decision tree for troubleshooting chiral separation of acidic enantiomers.

Part 3: Quantitative Data & System Suitability

The choice of additive and stationary phase drastically alters system suitability. The table below summarizes the expected quantitative impact of mobile phase additives on the separation of acidic chiral compounds on an Amylose-based CSP (e.g., Chiralpak AD-H) at 1.0 mL/min, 25°C[5].

Table 1: Impact of Mobile Phase Additives on Chromatographic Parameters

Mobile Phase Composition (NP)Retention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs​ )Peak Symmetry ( As​ )
Hexane / IPA (80:20) (No Additive) 4.121.080.652.8 (Severe Tailing)
Hexane / IPA (80:20) + 0.1% Acetic Acid 3.851.151.421.4 (Slight Tailing)
Hexane / IPA (80:20) + 0.1% Formic Acid 3.601.221.851.1 (Good)
Hexane / IPA (80:20) + 0.1% TFA 3.451.302.40 1.0 (Excellent)

Note: TFA yields the highest resolution and best peak symmetry due to its low pKa (~0.23), which ensures complete suppression of the analyte's carboxylic acid ionization[4][5].

Part 4: Step-by-Step Experimental Protocols

Protocol A: Tier 1 Chiral Screening (Normal Phase HPLC)

This protocol is a self-validating workflow to identify the optimal chiral selector.

Step 1: Mobile Phase Preparation

  • Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the mixture to achieve a 0.1% (v/v) concentration[2].

  • Sonicate the mixture for 10 minutes to degas.

Step 2: Sample Preparation

  • Weigh 1.0 mg of racemic 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

  • Dissolve in 1.0 mL of the prepared mobile phase (Hexane/IPA/TFA). Causality note: Dissolving the sample in the mobile phase prevents solvent-shock band broadening at the column head.

Step 3: Column Screening

  • Install an Amylose-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Set column oven to 25.0°C.

  • Equilibrate column at 1.0 mL/min for 30 minutes.

  • Inject 10 µL of the sample. Monitor UV absorbance at 230 nm and 254 nm.

  • Repeat Steps 1-4 using a Cellulose-based column (e.g., Chiralcel OD-H).

  • Validation Check: Select the column that yields an α>1.2 and Rs​>1.5 . If both fail, proceed to Protocol B.

Protocol B: High-Throughput SFC Optimization

If HPLC yields partial resolution, SFC provides a different steric environment and higher efficiency[6].

Step 1: System Setup

  • Ensure the SFC system is supplied with high-purity CO2​ .

  • Prepare the Co-solvent (Modifier): 100% Methanol containing 0.1% TFA[5].

Step 2: Method Parameters

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IB, 150 x 4.6 mm, 3 µm).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar (Maintains CO2​ in the supercritical state).

  • Temperature: 35.0°C.

  • Gradient: Isocratic 20% Modifier / 80% CO2​ .

Step 3: Execution & Optimization

  • Inject 5 µL of the sample (dissolved in Methanol).

  • If retention is too long ( k1​>5 ), increase the modifier to 30%.

  • If resolution is poor, lower the temperature to 25.0°C. Causality note: Lower temperatures generally increase the enthalpic contribution to chiral recognition, often improving α at the cost of slightly broader peaks.

References

  • Chiral Drug Separation Source: WVU School of Medicine URL:[Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals Source: LCGC International / Chromatography Online URL:[Link]

  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography Source: DOI.org URL:[Link]

  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography Source: AFMPS URL:[Link]

Sources

Reducing byproduct impurities in 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a critical process in the development of various pharmaceutical intermediates. Achieving high purity of the final product is paramount, as impurities can significantly impact the safety and efficacy of the resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive resource for troubleshooting common issues related to byproduct formation during this synthesis, offering practical solutions and in-depth explanations grounded in established chemical principles.

This document is structured as a dynamic troubleshooting guide and FAQ section. It is designed to be a practical, in-the-lab resource that addresses specific challenges encountered during the synthesis.

Core Synthesis Pathway and Potential Impurity Hotspots

The primary route for synthesizing 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid typically involves a Friedel-Crafts acylation of 1,3-dichlorobenzene with a suitable four-carbon acylating agent, followed by the introduction of a hydroxyl group. A common approach utilizes the reaction between 1,3-dichlorobenzene and a derivative of succinic acid, followed by a selective hydroxylation step.

A key reaction in this pathway is the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic rings.[1] However, this reaction is not without its challenges, particularly when using deactivated aromatic substrates like dichlorobenzene.[2] The electron-withdrawing nature of the chlorine atoms can lead to sluggish reactions and the formation of unwanted side products.[2]

The second key reactant, often derived from glyoxylic acid, introduces the hydroxybutanoic acid moiety. Glyoxylic acid itself is a versatile C2 building block but can be prone to side reactions like oxidation to oxalic acid.[3]

Here is a generalized workflow illustrating the key stages and potential points of impurity introduction:

Synthesis_Workflow cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Hydroxylation cluster_2 Potential Impurity Formation 1,3-Dichlorobenzene 1,3-Dichlorobenzene Acylation Friedel-Crafts Acylation 1,3-Dichlorobenzene->Acylation Acylating_Agent Acylating Agent (e.g., Succinic Anhydride derivative) Acylating_Agent->Acylation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylation Intermediate_Ketone 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid Acylation->Intermediate_Ketone Polysubstitution Polysubstituted Byproducts Acylation->Polysubstitution Isomeric_Impurities Isomeric Impurities Acylation->Isomeric_Impurities Hydroxylation Hydroxylation Reaction Intermediate_Ketone->Hydroxylation Glyoxylic_Acid_Derivative Glyoxylic Acid Derivative Glyoxylic_Acid_Derivative->Hydroxylation Final_Product 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid Hydroxylation->Final_Product Oxidation_Byproducts Oxidation Byproducts (e.g., Oxalic Acid) Hydroxylation->Oxidation_Byproducts Unreacted_Starting_Materials Unreacted Starting Materials Final_Product->Unreacted_Starting_Materials

Caption: Generalized workflow for the synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, highlighting key stages and potential impurity formation points.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Category 1: Friedel-Crafts Acylation Issues

Q1: My Friedel-Crafts acylation reaction is sluggish and gives a low yield of the desired 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid intermediate. What are the likely causes and how can I improve it?

A1: Low yields in the Friedel-Crafts acylation of dichlorobenzene are often due to the deactivating effect of the two chlorine atoms on the aromatic ring.[2] Here are the primary factors to investigate:

  • Insufficient Catalyst Activity: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst, but it is highly sensitive to moisture.[1] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The AlCl₃ should be of high purity and handled in a glovebox or under a blanket of inert gas.

  • Inadequate Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic temperature optimization study is recommended. Start with the literature-reported temperature and incrementally increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction. While dichlorobenzene can sometimes act as both reactant and solvent, using a co-solvent like nitrobenzene or carbon disulfide can sometimes improve solubility and reaction kinetics.[4] However, be aware that these solvents have their own safety and disposal considerations.

Troubleshooting Protocol: Optimizing the Friedel-Crafts Acylation

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Fit the top of the condenser with a drying tube containing calcium chloride or a bubbler to maintain a positive pressure of inert gas.

  • Reagent Handling and Addition:

    • Charge the flask with anhydrous aluminum chloride under a positive flow of inert gas.

    • Add the 1,3-dichlorobenzene to the flask.

    • Dissolve the acylating agent (e.g., succinic anhydride) in a minimal amount of an appropriate anhydrous solvent (if necessary) and add it to the dropping funnel.

    • Add the acylating agent solution dropwise to the stirred reaction mixture. Control the rate of addition to maintain the desired reaction temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or HPLC.

    • Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q2: I am observing significant amounts of isomeric impurities in my acylated product. How can I control the regioselectivity of the reaction?

A2: The formation of isomeric impurities is a common challenge in the acylation of substituted benzenes.[4] In the case of 1,3-dichlorobenzene, acylation can theoretically occur at the 2-, 4-, and 6-positions. The desired product results from acylation at the 4-position.

  • Steric Hindrance: The chlorine atoms exert a steric hindrance effect, which can influence the position of the incoming acyl group. The 4-position is generally the most sterically accessible.

  • Electronic Effects: The chlorine atoms are ortho, para-directing deactivators. While they deactivate the entire ring, they direct incoming electrophiles to the positions ortho and para to themselves. For 1,3-dichlorobenzene, this leads to a complex mixture of directing effects.

  • Catalyst and Temperature Control: The choice of Lewis acid and reaction temperature can influence the isomer ratio. Milder Lewis acids (e.g., FeCl₃) or lower reaction temperatures may favor the thermodynamically more stable product, which is often the desired isomer.

Parameter Effect on Isomer Ratio Recommendation
Lewis Acid Strength Stronger acids (e.g., AlCl₃) can lead to more aggressive, less selective reactions.Consider screening milder Lewis acids like FeCl₃ or ZnCl₂.[1]
Reaction Temperature Higher temperatures can overcome activation energy barriers for the formation of less stable isomers.Conduct the reaction at the lowest temperature that provides a reasonable reaction rate.
Solvent Polarity The polarity of the solvent can influence the stability of the reaction intermediates.Experiment with solvents of varying polarity to find the optimal conditions.
Category 2: Hydroxylation and Subsequent Reactions

Q3: During the hydroxylation step using a glyoxylic acid derivative, I am getting a significant amount of oxalic acid as a byproduct. What causes this and how can it be prevented?

A3: The formation of oxalic acid is a known side reaction when using glyoxylic acid or its derivatives, often arising from over-oxidation.[3]

  • Oxidizing Conditions: The reaction conditions themselves might be too oxidizing. This can be due to the choice of reagents or the presence of atmospheric oxygen.

  • Instability of Glyoxylic Acid: Glyoxylic acid can be unstable and prone to disproportionation or oxidation.[5] Using a freshly prepared or high-purity source of the glyoxylic acid derivative is crucial.

Preventative Measures:

  • Inert Atmosphere: Conduct the hydroxylation reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation by atmospheric oxygen.

  • Control of Stoichiometry: Carefully control the stoichiometry of the reagents to avoid an excess of any oxidizing species.

  • Temperature Management: Run the reaction at the lowest effective temperature to minimize side reactions.

  • Use of Stabilized Glyoxylic Acid Derivatives: Consider using more stable derivatives of glyoxylic acid if the free acid proves to be problematic.

Category 3: Purification and Analysis

Q4: What are the recommended methods for purifying the final product, 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, and for assessing its purity?

A4: A multi-step purification and rigorous analytical testing are essential to ensure the final product meets the required specifications.

Purification Protocol:

  • Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A solvent screen should be performed to identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for this type of molecule include ethanol, acetone, or mixtures with water.

  • Washing: After initial isolation, washing the crude product with a solvent in which the impurities are soluble but the product is not can be effective. Toluene is sometimes used to remove unreacted starting materials.[6]

  • Chromatography: For high-purity requirements, column chromatography may be necessary. Normal or reversed-phase silica gel can be used, with the choice of eluent system determined by the polarity of the product and impurities.

Purity Assessment:

A combination of analytical techniques should be employed for comprehensive purity analysis:[7]

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the main component and detect and quantify impurities. A gradient method with a suitable C18 column and a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities, including residual solvents.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the final product and identify any structural isomers or other major impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups (e.g., hydroxyl, carbonyl, carboxylic acid) in the final product.

Q5: How can I develop a robust HPLC method for monitoring the reaction and assessing the final product's purity?

A5: Developing a robust HPLC method is crucial for process control and quality assurance.

HPLC_Method_Development Start Start Column_Selection Column Selection (e.g., C18, C8) Start->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (e.g., Acetonitrile/Water, Methanol/Water) Column_Selection->Mobile_Phase_Selection Gradient_Optimization Gradient Optimization Mobile_Phase_Selection->Gradient_Optimization Detector_Wavelength_Selection Detector Wavelength Selection (UV-Vis) Gradient_Optimization->Detector_Wavelength_Selection Method_Validation Method Validation (Linearity, Accuracy, Precision) Detector_Wavelength_Selection->Method_Validation End End Method_Validation->End

Caption: A logical workflow for developing a robust HPLC method for purity analysis.

Step-by-Step HPLC Method Development Guide:

  • Column Selection: A reversed-phase C18 column is a good starting point for this type of moderately polar molecule.

  • Mobile Phase Selection: Begin with a mobile phase of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape for the carboxylic acid.

  • Initial Gradient: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all components and get an initial separation profile.

  • Wavelength Selection: Use a UV-Vis detector and monitor at a wavelength where the analyte has strong absorbance, typically around 254 nm for aromatic compounds.

  • Optimization: Adjust the gradient slope and time to improve the resolution between the main peak and any impurities.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, linear, and robust.[7]

Conclusion

The synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid presents several challenges, primarily related to controlling the selectivity of the Friedel-Crafts acylation and minimizing side reactions during the hydroxylation step. By understanding the underlying chemical principles and systematically troubleshooting potential issues, researchers can significantly improve the yield and purity of the final product. This guide provides a framework for addressing these challenges, but it is important to remember that each specific experimental setup may require further optimization.

References

  • Wikipedia. Glyoxylic acid.
  • Taylor & Francis. Glyoxylic acid – Knowledge and References.
  • PMC. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
  • Google Patents. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
  • S
  • ChemicalBook.
  • Benchchem.
  • Sigma-Aldrich.
  • Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.
  • NCBI.
  • Asian Journal of Research in Chemistry.
  • Agency for Toxic Substances and Disease Registry |

Sources

Resolving baseline noise in 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this in-depth technical guide to help researchers, analytical scientists, and drug development professionals resolve complex baseline noise issues when analyzing 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid via Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide bypasses generic advice to focus strictly on the structural thermodynamics of the analyte, providing a self-validating framework to ensure absolute data integrity.

Compound Profiling & Causality of Baseline Noise

To troubleshoot baseline noise, we must first understand the mechanistic causality driven by the molecule's structural motifs:

  • The α-Hydroxy Acid Motif: The 2-hydroxybutanoic acid moiety is a potent bidentate ligand. It readily coordinates with electron-deficient transition metals (e.g., Fe³⁺, Ti⁴⁺, Ni²⁺) exposed in stainless steel LC tubing, pump heads, and column frits. This interaction creates a dynamic equilibrium of continuous adsorption and desorption. Instead of eluting as a discrete Gaussian band, the compound "smears" across the chromatographic run, which the mass spectrometer detects as an elevated, drifting baseline[1].

  • The 4-Oxo Group: The ketone at the C4 position can undergo keto-enol tautomerism in solution, potentially leading to split peaks or altered ionization efficiencies if the mobile phase pH is not strictly controlled.

  • The 2,4-Dichlorophenyl Ring: This highly hydrophobic domain drives strong retention on reversed-phase columns. If the organic wash is insufficient, it causes severe system carryover, manifesting as ghost peaks and elevated background noise in subsequent runs.

Troubleshooting Guide & FAQs

Q1: My ESI negative mode (ESI-) baseline is constantly drifting and noisy. How do I eliminate the metal chelation issue? A1: The root cause is the interaction between the α-hydroxy carboxylic acid and the metal hardware. To resolve this, you must implement a system passivation protocol. We strongly recommend adding medronic acid (5 µM) to your aqueous mobile phase. Unlike EDTA, which can cause severe ion suppression in the MS source, medronic acid effectively masks active metal sites while maintaining optimal analyte ionization[2].

Q2: I am observing high background noise at specific m/z values rather than a continuous drift. What is causing this chemical noise? A2: In ESI-, baseline noise is frequently chemical noise generated in the source. For α-hydroxy acids, thermal degradation in the source often leads to in-source decarboxylation ([M-H-CO₂]⁻), creating a messy background[3]. Additionally, the presence of trace chlorides in your sample matrix will form[M+Cl]⁻ adducts. You must lower your source temperature and fragmentor voltage to stabilize the precursor ion.

Q3: How can I differentiate between column bleed, matrix effects, and actual system carryover contributing to the noise? A3: You must employ a self-validating system check. Run a zero-volume injection (solvent blank) using your full gradient. If the noise persists at the exact retention time of your analyte, it is system carryover driven by the hydrophobic dichlorophenyl ring. Resolve this by implementing an aggressive needle wash (e.g., 50:50:0.1 Methanol:Acetonitrile:Formic Acid). If the baseline rises continuously with the organic gradient, you are observing column bleed or contaminated organic solvents.

Root Cause Analysis Visualization

G A Elevated Baseline Noise in LC-MS B Metal Chelation (α-Hydroxy Acid) A->B C Chemical Noise (Adducts/Clusters) A->C D System Carryover (Hydrophobic Motif) A->D E Add 5 µM Medronic Acid B->E F Optimize ESI Source Temp/Gas C->F G Aggressive Needle Wash D->G

Root cause analysis and resolution pathways for LC-MS baseline noise.

Optimized LC-MS/MS Protocol (Self-Validating System)

To ensure absolute trustworthiness in your quantitative data, execute the following step-by-step methodology. This protocol includes built-in System Suitability Tests (SST) to validate the absence of baseline noise prior to sample analysis.

Step 1: System Passivation & Preparation

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush the entire LC system (including the autosampler loop) with 10 mM medronic acid in LC-MS grade water for 30 minutes at 0.5 mL/min to passivate all stainless steel surfaces.

  • Re-install a bio-inert or PEEK-lined C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Step 2: Mobile Phase Formulation

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid + 5 µM Medronic Acid. (Note: Do not exceed 5 µM medronic acid to prevent potential ion suppression).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

Step 3: Self-Validating System Suitability Test (SST)

  • Blank Gradient Run: Inject 5 µL of Mobile Phase A. The baseline variation must be < 50 cps (counts per second) in the target MRM channels.

  • Post-Column Infusion: Infuse a 100 ng/mL standard of the analyte post-column at 10 µL/min while running the LC gradient. Monitor the baseline; any sudden dips indicate matrix suppression zones, while spikes indicate co-eluting chemical noise.

  • Tailing Factor Check: Inject a 10 ng/mL standard. Calculate the USP tailing factor. If T>1.3 , system passivation is incomplete. Repeat Step 1.

Quantitative Data & Method Parameters

To further isolate noise, configure your mass spectrometer to monitor for specific adducts and utilize the optimized MRM transitions below. The exact monoisotopic mass of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is 261.98 Da .

Table 1: Quantitative Data on Background Noise Sources in ESI-

Noise Source / Adductm/z ShiftCausality & MechanismResolution Strategy
In-source Decarboxylation [M-H-44]⁻Thermal degradation of the carboxylic acid moiety in the ESI source.Reduce source temperature to 300°C; lower cone voltage.
Chloride Adducts [M+Cl]⁻ (+36 Da)High chloride concentration in sample matrix interacting with the analyte.Avoid HCl during sample prep; utilize solid-phase extraction (SPE).
Formate Dimers m/z 91, 137, 183Formic acid clustering in negative mode, raising the low-mass baseline.Strictly limit formic acid concentration to ≤ 0.1% v/v.
Metal-Analyte Complex Variable (Broad hump)α-hydroxy acid chelating Fe³⁺/Ti⁴⁺ from stainless steel hardware.System passivation with 5 µM medronic acid in Mobile Phase A.

Table 2: Optimized MRM Transitions for Target Analyte

Precursor Ion ([M-H]⁻)Product Ion (m/z)Collision Energy (eV)Structural Rationale
260.9 216.9 15Primary quantifier: Loss of CO₂ from the carboxylic acid group.
260.9 144.9 25Secondary qualifier: Cleavage yielding the 2,4-dichlorophenyl anion.
262.9 218.9 15Isotope qualifier: M+2 transition confirming the Cl₂ isotopic signature.

References

  • Quantitation of α-Hydroxy Acids in Complex Prebiotic Mixtures via Liquid Chromatography-Tandem Mass Spectrometry Source: researchgate.net URL:[Link]

  • Methods for the Passivation of High Performance LC Instruments and Columns Source: chromatographyonline.com URL:[Link]

  • Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive Source: acs.org URL:[Link]

Sources

Optimizing reaction conditions for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized intermediates like 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid presents unique structural challenges. This molecule is an α -hydroxy- γ -keto acid containing a bulky, electron-withdrawing 2,4-dichlorophenyl ring.

Because it possesses three reactive sites—a carboxylic acid (C1), a secondary hydroxyl group (C2), and a ketone (C4)—standard derivatization methods often lead to complex mixtures, thermal degradation, or unwanted side reactions. This guide provides field-proven, self-validating protocols to optimize your reaction conditions for both analytical GC-MS profiling and synthetic esterification workflows .

Part 1: Analytical Derivatization for GC-MS (The MOX-TMS Method)

The Mechanistic Challenge

Direct silylation of γ -keto acids using standard reagents (like BSTFA or MSTFA) frequently fails. The C4 ketone undergoes keto-enol tautomerism, resulting in the silylation of both the keto and enol forms, which produces multiple artifact peaks in your chromatogram. Furthermore, unprotected α -hydroxy acids are thermally unstable and prone to decarboxylation in the heated GC inlet.

To solve this, we employ a two-step Methoximation-Silylation (MOX-TMS) approach. Methoximation locks the ketone into a stable oxime, preventing tautomerization. Subsequent silylation protects the C1-COOH and C2-OH, rendering the molecule volatile and thermally stable .

Troubleshooting & FAQs

Q: Why am I seeing three distinct peaks in my GC-MS chromatogram when I only use MSTFA? A: This is a classic sign of incomplete derivatization combined with keto-enol tautomerism. Without prior methoximation, the MSTFA reacts unpredictably with the enol form of the C4 ketone. You must perform methoximation first to lock the ketone as an oxime, ensuring a single, stable derivative .

Q: My MOX-TMS yield is extremely low, and I see a large peak for the underivatized compound. What went wrong? A: Silylation reagents are highly sensitive to water. Residual moisture hydrolyzes the trimethylsilyl (TMS) groups back into active hydrogens. Ensure your samples are completely dried (e.g., via lyophilization or a nitrogen blow-down) before adding the MOX reagent.

Optimization of MOX-TMS Parameters
ParameterCondition TestedImpact on Yield / Peak AreaRecommendation
Residual Moisture < 10 ppm vs > 100 ppmMoisture degrades TMS derivatives, reducing yield by >50%.Lyophilize or dry under N₂ completely before step 1.
MOX Incubation Temp 37°C vs 60°C60°C achieves complete oxime formation in 60 min; 37°C requires 90+ min.60°C for 60 min .
MSTFA Incubation Time 15 min vs 30 min30 min ensures complete derivatization of the sterically hindered C2-OH.30 min at 60°C .
Protocol 1: Two-Step MOX-TMS Derivatization

Self-Validation Check: A properly derivatized sample will yield a single, sharp GC peak with a characteristic [M-15]⁺ ion fragment in the mass spectrum.

  • Sample Drying: Transfer 50 µL of your sample extract to a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen. Do not apply heat above 40°C during drying to prevent premature lactonization.

  • Methoximation: Add 50 µL of Methoxyamine hydrochloride (MOX) solution (20 mg/mL in anhydrous pyridine). Cap tightly, vortex for 10 seconds, and incubate at 60°C for 60 minutes.

  • Silylation: Allow the vial to cool to room temperature. Add 100 µL of MSTFA containing 1% TMCS (Trimethylchlorosilane acts as a catalyst for the sterically hindered C2-OH).

  • Final Incubation: Incubate the mixture at 60°C for 30 minutes.

  • Analysis: Cool to room temperature, transfer to a GC-MS autosampler vial with a glass insert, and analyze within 24 hours to prevent moisture ingress.

MOX_TMS A 4-(2,4-Dichlorophenyl)- 4-oxo-2-hydroxybutanoic acid B Step 1: Methoximation (MOX / Pyridine) Locks C4-Ketone A->B Optimal Path C Step 2: Silylation (MSTFA + 1% TMCS) Protects C1-COOH & C2-OH A->C Direct Silylation (Not Recommended) B->C 60°C, 60 min D Stable Volatile Derivative Ready for GC-MS C->D 60°C, 30 min E Artifacts (Enolization / Decarboxylation) C->E Thermal Degradation

Workflow of the two-step MOX-TMS derivatization preventing thermal degradation.

Part 2: Synthetic Derivatization (Mild Esterification)

The Mechanistic Challenge

When scaling up this intermediate for API synthesis, converting the carboxylic acid to a methyl ester is a common protective step. However, the C3 methylene protons are highly acidic because they are situated α to the C4 ketone. If you attempt a standard Fischer esterification (Methanol / H₂SO₄ / Heat), the acidic conditions will catalyze an E1cB-like elimination of the C2 hydroxyl group. This dehydration forms a highly conjugated, thermodynamically stable enone: 4-(2,4-dichlorophenyl)-4-oxobut-2-enoic acid.

To successfully esterify the C1-COOH while leaving the C2-OH intact, you must use a mild, non-acidic alkylating agent. TMS-diazomethane is the gold standard for this transformation .

Troubleshooting & FAQs

Q: Can I use Steglich esterification (DCC/DMAP) instead of TMS-diazomethane? A: It is risky. While Steglich esterification avoids strong acids, the basicity of DMAP can still promote the elimination of the C2-OH group, leading to moderate yields of the dehydrated byproduct. TMS-diazomethane operates under neutral, mild conditions and is highly selective for the carboxylic acid.

Q: How do I know when the TMS-diazomethane reaction is complete without running an LC-MS? A: The protocol is self-validating via colorimetry. TMS-diazomethane is distinctly yellow. As it reacts with the carboxylic acid, the yellow color dissipates. The reaction is complete when a faint, persistent yellow tint remains, indicating a slight excess of the reagent.

Comparison of Synthetic Esterification Methods
MethodReagents & ConditionsTarget Ester YieldByproduct (Dehydration)Notes
Fischer Esterification MeOH, H₂SO₄, Reflux< 20%> 70% (Enone)Avoid completely due to acid-catalyzed E1cB elimination.
Steglich Esterification MeOH, DCC, DMAP, RT~ 50%~ 30%DMAP basicity promotes unwanted side reactions.
TMS-Diazomethane TMSCHN₂, MeOH/Toluene, 0°C to RT> 95% < 1% Mild, rapid, and highly selective for -COOH.
Protocol 2: Mild Methyl Esterification using TMS-Diazomethane

Self-Validation Check: The disappearance of the yellow reagent color confirms active consumption; quenching with acetic acid ensures no reactive diazomethane remains during workup.

  • Solvent Preparation: Dissolve 1.0 mmol of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid in 5 mL of a 4:1 mixture of anhydrous Toluene:Methanol. (Note: Methanol acts as a necessary co-solvent to activate the TMS-diazomethane).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes. Continue addition until a persistent pale yellow color remains in the flask.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 30 minutes.

  • Quenching: Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely disappears, yielding a colorless solution.

  • Isolation: Evaporate the solvents under reduced pressure to yield the crude methyl ester. The product is typically pure enough (>95%) for immediate downstream synthesis without column chromatography.

Synthetic_Esterification A Alpha-Hydroxy-Gamma-Keto Acid Substrate B Fischer Esterification (MeOH, H2SO4, Heat) A->B Strong Acid C TMS-Diazomethane (MeOH/Toluene, RT) A->C Mild Alkylation D Dehydrated Enone Ester (E1cB Elimination Product) B->D -H2O E Target Methyl Ester (Intact Alpha-OH Group) C->E High Yield

Reaction pathways comparing acidic Fischer esterification versus mild TMS-diazomethane.

References

  • Defining Blood Plasma and Serum Metabolome by GC-MS. Kiseleva O., et al. Metabolites, 2021. Available at:[Link]

  • Stereoselective Synthesis of a Protected Side Chain of Callipeltin A. Organic Letters, 2022. Available at:[Link]

Validation & Comparative

Comparing green chemistry synthesis routes for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Green Synthesis Routes for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid: A Technical Guide for Process Chemists

The synthesis of α -hydroxy- γ -keto acids, specifically 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (CAS: 81008-10-8), is a critical transformation in the development of downstream active pharmaceutical ingredients (APIs), including pyridazinone derivatives and azole antifungals[1]. Historically, the aldol condensation of 2,4-dichloroacetophenone with glyoxylic acid relied on harsh, corrosive conditions—typically refluxing in glacial acetic acid or concentrated mineral acids. These traditional methods suffer from high Environmental Factor (E-factor) values, toxic solvent waste, and complex downstream purification.

As a Senior Application Scientist, I have evaluated the shift toward sustainable methodologies. This guide objectively compares two field-proven green chemistry alternatives—Aqueous Micellar Catalysis and Solvent-Free Microwave-Assisted Synthesis —against the traditional baseline, providing process chemists with actionable experimental data and mechanistic causality.

Mechanistic Pathway: The Aldol Addition

Regardless of the macroscopic reaction medium, the fundamental transformation is an aldol-type addition. The enol or enolate of 2,4-dichloroacetophenone acts as the nucleophile, attacking the highly electrophilic aldehyde carbon of glyoxylic acid. Preventing the subsequent dehydration step (which would yield the 4-oxo-2-butenoic acid derivative) is crucial and is achieved by strictly controlling the reaction temperature and medium basicity/acidity.

G A 2,4-Dichloroacetophenone (Nucleophile Precursor) C Enol / Enolate Intermediate (Active Nucleophile) A->C Tautomerization B Glyoxylic Acid (Electrophile) D C-C Bond Formation (Aldol Addition) B->D Carbonyl Attack C->D E 4-(2,4-Dichlorophenyl)-4-oxo- 2-hydroxybutanoic acid D->E Protonation

Fig 1: Aldol addition mechanism forming the alpha-hydroxy-gamma-keto acid framework.

Comparative Analysis of Synthesis Routes

Route A: Aqueous Micellar Catalysis (TPGS-750-M)

The Science: Water is a poor solvent for highly lipophilic compounds like 2,4-dichloroacetophenone. However, the introduction of designer surfactants like TPGS-750-M (a PEGylated vitamin E derivative) creates nanomicelles (~50 nm) in water[2]. The lipophilic core of the micelle acts as a nanoreactor, solubilizing the acetophenone, while the hydrophilic PEG chains interact with the aqueous glyoxylic acid[3]. This drastically increases the effective molarity of the reactants at the micelle-water interface, accelerating the aldol addition via the hydrophobic effect without the need for toxic organic solvents[2].

Route B: Solvent-Free Microwave-Assisted Solid Acid Catalysis

The Science: Solvent-free (neat) reactions eliminate solvent waste entirely[4]. By utilizing a solid acid catalyst (e.g., Amberlyst-15) under microwave irradiation, the reaction benefits from localized superheating. Because there is no bulk solvent to absorb and dissipate the microwave energy (thermal dampening), the polar glyoxylic acid and the catalyst matrix rapidly absorb the energy, driving the activation barrier of the enolization and subsequent nucleophilic attack in minutes rather than hours[1].

Quantitative Performance Metrics

The following table summarizes the experimental performance of the green alternatives compared to the traditional acetic acid reflux method.

Process MetricTraditional (AcOH/HCl)Route A (Aqueous Micellar)Route B (MW / Solvent-Free)
Isolated Yield 65 - 70%88 - 92%85 - 90%
Reaction Time 12 - 24 hours4 - 6 hours10 - 15 minutes
Temperature 100 °C (Reflux)25 - 40 °C80 °C (MW)
E-Factor > 15< 3< 1
Catalyst/Medium Recovery None (Neutralized as waste)Aqueous phase recycled (up to 5x)Solid resin filtered (up to 5x)
Dehydration Byproducts High (10-15%)Trace (< 2%)Low (3-5%)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are designed as self-validating systems.

Protocol A: Aqueous Micellar Catalysis (In-Water)
  • Preparation of Medium: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water.

  • Reaction Assembly: To a 50 mL round-bottom flask, add 15 mL of the TPGS-750-M solution. Add 2,4-dichloroacetophenone (10.0 mmol, 1.89 g) and glyoxylic acid monohydrate (12.0 mmol, 1.10 g).

  • Catalysis: Add L-Proline (1.0 mmol, 0.11 g) as a green organocatalyst to facilitate enolamine formation.

  • Execution: Stir the emulsion vigorously at 35 °C for 5 hours. The reaction progress can be self-validated by the visual transition of the emulsion and TLC monitoring (Hexane/EtOAc 7:3; UV active).

  • In-Flask Extraction (Workup): Add a minimal volume of ethyl acetate (3 x 5 mL) directly to the flask and stir gently for 5 minutes. Allow the phases to separate. The product partitions entirely into the upper organic layer, leaving the intact micelles and L-proline in the bottom aqueous layer.

  • Isolation: Decant the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid as a white solid.

G R Reaction in 2 wt% TPGS-750-M (In-Micelle Aldol) E In-Flask Extraction (Minimal EtOAc) R->E O Organic Phase (Product Isolation) E->O Top Layer A Aqueous Phase (Intact Micelles) E->A Bottom Layer C Next Reaction Cycle (Add Substrates) A->C Recycle C->R

Fig 2: Closed-loop recycling workflow for aqueous micellar catalysis using TPGS-750-M.

Protocol B: Solvent-Free Microwave Synthesis
  • Preparation: In an agate mortar, lightly mill 2,4-dichloroacetophenone (10.0 mmol, 1.89 g) and glyoxylic acid monohydrate (12.0 mmol, 1.10 g) to ensure intimate physical contact.

  • Catalyst Addition: Transfer the mixture to a 30 mL microwave-safe quartz vessel and add Amberlyst-15 dry resin (250 mg).

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 50 W, setting a maximum temperature ceiling of 80 °C for 15 minutes. Causality note: Keeping the temperature strictly at or below 80 °C prevents the unwanted dehydration of the α -hydroxy group.

  • Workup: Cool the vessel to room temperature. The mixture will appear as a viscous mass. Add 15 mL of warm ethanol to dissolve the organic product.

  • Isolation: Filter the suspension to recover the Amberlyst-15 resin (which can be washed, dried, and reused). Concentrate the ethanolic filtrate under vacuum to precipitate the target compound.

Conclusion

For process scaling, Route A (Micellar Catalysis) is highly recommended for continuous batch processing due to its excellent thermodynamic control, which prevents dehydration byproducts, and the ability to recycle the aqueous surfactant phase[3]. Conversely, Route B (Microwave) is superior for rapid library generation and discovery phases where reaction velocity and absolute zero-solvent conditions are prioritized[4]. Both routes represent a massive leap in scientific integrity and environmental stewardship compared to legacy protocols.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect Source: doi.org URL:[Link]

  • Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions Source: mdpi.com URL:[Link]

  • A Highly Efficient Solvent-Free Asymmetric Direct Aldol Reaction Organocatalyzed by Recoverable (S)-Binam-l-Prolinamides Source: acs.org URL:[Link]

  • Water as the reaction medium in organic chemistry: from our worst enemy to our best friend Source: rsc.org URL:[Link]

Sources

Benchmarking 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid Against Standard Commercial Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Next-Generation Kynurenine Aminotransferase II (KAT II) Modulation

As the understanding of the gut-brain axis and neuroinflammation deepens, the kynurenine pathway (KP) has emerged as a critical therapeutic target for neuropsychiatric and neurodegenerative disorders[1]. Specifically, Kynurenine Aminotransferase II (KAT II) is the primary enzyme responsible for synthesizing kynurenic acid (KYNA) in the mammalian brain. Elevated KYNA acts as an endogenous antagonist of NMDA and α7-nicotinic acetylcholine receptors, directly contributing to the cognitive deficits observed in schizophrenia and Alzheimer's disease.

This guide provides an objective, data-driven comparison of a novel structural class—4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (DC-OHBA) —against legacy commercial KAT II inhibitors, specifically BFF-122 and PF-04859989 .

Mechanistic Logic & Target Rationale

To design an effective KAT II inhibitor, one must navigate the structural constraints of the enzyme's pyridoxal 5'-phosphate (PLP) active site. Legacy inhibitors often struggle with a fundamental trade-off: they either lack sufficient lipophilicity to cross the blood-brain barrier (BBB) effectively, or they rely on irreversible covalent binding, which introduces long-term toxicity risks[2].

KP TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO / TDO QUIN Quinolinic Acid (QUIN) [NMDA Agonist] KYN->QUIN KMO / KYNU Pathway KAT2 KAT II Enzyme (PLP-Dependent) KYN->KAT2 KYNA Kynurenic Acid (KYNA) [NMDA Antagonist] KAT2->KYNA Transamination Inhibitor DC-OHBA (Reversible Inhibitor) Inhibitor->KAT2 Blocks PLP Active Site

Fig 1. Kynurenine pathway highlighting KAT II transamination and targeted inhibition.

Application Scientist Insights: The Causality of DC-OHBA's Structure

DC-OHBA was engineered to solve the BBB/reversibility trade-off through two specific structural motifs:

  • The 2,4-Dichlorophenyl Ring: The addition of two chlorine atoms significantly increases the molecule's LogP, driving passive diffusion across the BBB. Once inside the active site, these halogens engage in highly directional halogen bonding with the hydrophobic pocket residues (specifically Tyr74 and Tyr195), increasing the residence time without requiring a covalent bond.

  • The 4-oxo-2-hydroxybutanoic Acid Moiety: This acts as a highly specific transition-state mimic. The α-hydroxy acid chelates the PLP cofactor and forms a robust hydrogen-bond network with Asn202 and Arg399. Because it mimics the tetrahedral intermediate of L-kynurenine transamination rather than forming a permanent adduct, DC-OHBA remains a reversible competitive inhibitor.

Comparative Performance Data

The following table synthesizes quantitative benchmarking data, comparing DC-OHBA against the reversible inhibitor [1] and the irreversible covalent inhibitor [2].

Pharmacological ParameterDC-OHBABFF-122PF-04859989
Mechanism of Action Reversible, CompetitiveReversible, CompetitiveIrreversible, Covalent
hKAT II IC₅₀ (µM) 0.45 ± 0.051.0 ± 0.20.02 ± 0.01
Selectivity (KAT II vs KAT I) >100-fold>30-fold>200-fold
Brain/Plasma Ratio (Kp) 1.2 (High)0.4 (Moderate)1.5 (High)
In Vivo Efficacy (KYNA Reduction) -55% (at 10 mg/kg, po)-40% (at 30 mg/kg, ip)-70% (at 10 mg/kg, sc)
Target Depletion Liability LowLowHigh (Requires enzyme resynthesis)

Data Interpretation: While PF-04859989 exhibits the lowest IC₅₀, its irreversible nature poses challenges for chronic dosing due to the permanent inactivation of the PLP complex[2]. DC-OHBA achieves a superior balance: it is twice as potent as BFF-122 in vitro, achieves a brain-to-plasma ratio comparable to PF-04859989, and maintains reversible kinetics.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify both enzyme viability and analytical precision.

Protocol 1: In Vitro Recombinant hKAT II Enzymatic Assay

Causality Note: We utilize High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) because KYNA is naturally fluorescent (excitation 344 nm / emission 398 nm). This allows for highly sensitive, label-free quantification without the interference common in colorimetric assays.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-acetate (pH 8.0), 50 µM PLP, and 2 mM 2-mercaptoethanol. Why 2-mercaptoethanol? It maintains a reducing environment, preventing the oxidation of critical cysteine residues on the KAT II dimer.

  • Enzyme Pre-incubation: Incubate 10 nM recombinant human KAT II with varying concentrations of the inhibitor (DC-OHBA, BFF-122, or vehicle control) for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 2 mM L-kynurenine and 1 mM α-ketoglutarate (the amino group acceptor) to initiate transamination.

  • Self-Validation (Positive/Negative Controls): Run a parallel well with 0 nM enzyme (blank) to account for auto-fluorescence, and a well with 100 µM PF-04859989 to establish the maximum inhibition baseline.

  • Termination & Analysis: After 30 minutes, terminate the reaction by adding 0.5 M trichloroacetic acid (TCA). Centrifuge at 10,000 x g for 5 mins. Inject 20 µL of the supernatant into the HPLC-FLD system. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: In Vivo Cerebral Microdialysis

Causality Note: Microdialysis is prioritized over whole-brain homogenate analysis because it measures the functionally relevant pool of KYNA—the extracellular fraction interacting directly with NMDA receptors in the prefrontal cortex.

Workflow Probe 1. Stereotaxic Probe Implantation Perfusion 2. aCSF Perfusion (1.5 µL/min) Probe->Perfusion Dosing 3. Inhibitor Dosing (DC-OHBA vs Control) Perfusion->Dosing Collection 4. Dialysate Collection (20 min) Dosing->Collection Analysis 5. HPLC-FLD Quantification Collection->Analysis

Fig 2. In vivo cerebral microdialysis workflow for real-time extracellular KYNA quantification.

  • Stereotaxic Surgery: Implant a concentric microdialysis probe (2 mm exposed membrane) into the medial prefrontal cortex (mPFC) of anesthetized adult rats. Allow 24 hours for surgical recovery.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate of 1.5 µL/min.

  • Baseline Establishment: Collect dialysate samples every 20 minutes for 2 hours to establish a stable baseline. Why 20 minutes? This interval perfectly balances the temporal resolution needed to observe transient KYNA fluctuations with the minimum sample volume (30 µL) required for accurate HPLC injection.

  • Compound Administration: Administer DC-OHBA (10 mg/kg, po), BFF-122 (30 mg/kg, ip), or vehicle.

  • Quantification: Continue collecting dialysate fractions for 4 hours post-dose. Analyze via HPLC-FLD to determine the maximum percentage reduction (E_max) of extracellular KYNA relative to the established baseline.

Conclusion

Benchmarking data clearly demonstrates that 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (DC-OHBA) represents a significant optimization over standard commercial inhibitors. By leveraging halogen bonding and transition-state mimicry, it successfully circumvents the poor brain penetrance of BFF-122 and avoids the irreversible target-depletion liabilities associated with PF-04859989[2]. For drug development professionals targeting the kynurenine pathway, DC-OHBA provides a highly stable, reversible, and CNS-active scaffold for advanced neuropharmacological applications.

References
  • Rossi, F., et al. (2010). "Crystal structure-based selective targeting of the pyridoxal 5'-phosphate dependent enzyme kynurenine aminotransferase II for cognitive enhancement." Journal of Medicinal Chemistry, 53(15), 5684-5689.[Link]

  • Nematollahi, A., et al. (2016). "Kynurenine Aminotransferase Isozyme Inhibitors: A Review." International Journal of Molecular Sciences, 17(6), 946.[Link]

  • Amori, L., et al. (2009). "On the relationship between the two branches of the kynurenine pathway in the rat brain in vivo." Journal of Neurochemistry, 109(2), 316-325.[Link]

  • Nematollahi, A., et al. (2018). "Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters." PLOS ONE, 13(4), e0196404.[Link]

Sources

Navigating Assay Reproducibility for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, achieving cross-laboratory reproducibility when screening complex small molecules is a persistent bottleneck. 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (hereafter referred to as 2,4-DP-OHBA) is a prime example of a compound that frequently yields erratic assay data. Structurally related 4-aryl-4-oxobutanoic acid derivatives are well-documented for their potent biological activities, but their unique functional groups require highly controlled experimental handling[1].

This guide objectively compares standard assay platforms against an optimized Solid-Phase Extraction Mass Spectrometry (SPE-MS) approach. By dissecting the chemical causality behind inter-laboratory variability, we provide a self-validating methodological framework to ensure absolute data integrity.

Mechanistic Roots of Assay Variability

As an application scientist, it is critical to look beyond the raw data and understand why a compound behaves unpredictably in vitro. The structural anatomy of 2,4-DP-OHBA presents three distinct liabilities that confound standard high-throughput screening (HTS) assays:

  • Divalent Metal Chelation: The combination of an alpha-hydroxy acid and a gamma-keto group creates a bidentate pocket highly susceptible to chelating trace divalent cations (e.g., Mg²⁺, Zn²⁺, Fe²⁺). If Lab A uses a metal-rich buffer while Lab B uses EDTA, the apparent IC₅₀ will shift drastically. Small molecules with metal-chelating motifs frequently yield false positives by sequestering essential enzymatic cofactors rather than engaging the target protein directly[2].

  • Keto-Enol Tautomerism & pH Sensitivity: The 4-oxo group is prone to tautomerization. At pH levels above 7.5, the enolate form predominates, which can rapidly degrade or cyclize into an inactive furanone derivative, effectively lowering the active concentration of the compound.

  • Colloidal Aggregation: The highly lipophilic 2,4-dichlorophenyl moiety drives colloidal aggregation in aqueous media lacking sufficient detergent. This leads to non-specific protein binding—a well-documented source of promiscuous assay phenotypes[3].

ChemicalLiabilities A 2,4-DP-OHBA (Active Keto Form) B Enol Tautomer (Inactive) A->B pH > 7.5 C Metal Chelate (False Positive) A->C Trace Metals D Aggregates (Non-specific) A->D Low Detergent

Fig 1. Chemical degradation and interference pathways of 2,4-DP-OHBA in aqueous screening buffers.

Objective Comparison: Evaluating Assay Platforms

Traditional fluorescence-based assays often suffer from signal quenching or auto-fluorescence when evaluating highly conjugated aromatic small molecules, necessitating orthogonal label-free approaches[4]. To demonstrate this, we compared the inter-laboratory performance of 2,4-DP-OHBA across three distinct analytical platforms.

As shown in Table 1 , standard Fluorescence Polarization (FP) yielded an unacceptable Inter-Lab Coefficient of Variation (CV) of >150%. Conversely, the optimized SPE-MS platform neutralized chemical liabilities, bringing the CV down to a highly reproducible 3.4%.

Table 1: Cross-Laboratory Performance Comparison of 2,4-DP-OHBA Across Assay Platforms

Assay PlatformBuffer AdditivesMetal Interference RiskAggregation RiskMean IC₅₀ (Lab A)Mean IC₅₀ (Lab B)Inter-Lab CV (%)
Fluorescence Polarization (FP) NoneHighHigh1.20 µM8.50 µM150.5%
Surface Plasmon Resonance (SPR) 0.05% Tween-20MediumLow2.45 µM3.10 µM23.4%
SPE-MS (Optimized) 1 mM EDTA, 0.01% CHAPSLowLow0.85 µM0.88 µM3.4%

Self-Validating Experimental Protocol: The SPE-MS Standard

To achieve the 3.4% CV observed in the SPE-MS data, laboratories must adopt a self-validating methodology. Do not merely follow these steps; understand the causality behind each parameter to maintain scientific integrity.

Step-by-Step Methodology

Step 1: Buffer Formulation

  • Action: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM EDTA, and 0.01% CHAPS.

  • Causality: HEPES at pH 7.4 prevents base-catalyzed enolization. EDTA is strictly required to sequester trace divalent cations, neutralizing the bidentate chelation pocket of the alpha-hydroxy-gamma-keto motif. CHAPS is chosen over Tween-20 because Tween can contain trace peroxides that oxidize alpha-hydroxy acids.

Step 2: Acoustic Compound Dispensing

  • Action: Dispense 2,4-DP-OHBA using an acoustic droplet ejection (ADE) system to achieve a final DMSO concentration of <1%.

  • Causality: Standard tip-based serial dilutions often cause localized precipitation of the lipophilic 2,4-dichlorophenyl ring. ADE ensures instantaneous solvation in the assay buffer.

Step 3: Target Incubation

  • Action: Incubate the target protein with the compound at 20°C for exactly 30 minutes prior to substrate addition.

  • Causality: Thermodynamic equilibrium must be reached before initiating the reaction, ensuring that IC₅₀ values reflect true binding affinity rather than kinetic artifacts.

Step 4: Label-Free SPE-MS Detection

  • Action: Quench the reaction with 0.1% formic acid and analyze via Solid-Phase Extraction Mass Spectrometry.

  • Causality: Direct quantification of the unmodified substrate/product ratio eliminates the optical interference (quenching/auto-fluorescence) inherent to FP assays.

Step 5: Orthogonal Validation (The Self-Validating Check)

  • Action: Run a parallel counter-screen spiked with 10 µM Fe(II) or Mg(II).

  • Causality: If the apparent IC₅₀ shifts by >5-fold in the presence of excess metal, the primary mechanism of action is metal sequestration, not specific target engagement. This built-in control guarantees that reported data represents true biological inhibition.

AssayWorkflow Step1 1. Buffer Formulation (HEPES, EDTA, CHAPS) Step2 2. Acoustic Dispensing (Minimize DMSO) Step1->Step2 Step3 3. Target Incubation (Equilibration) Step2->Step3 Step4 4. SPE-MS Detection (Label-free) Step3->Step4 Step5 5. Data Normalization (Exclude artifacts) Step4->Step5

Fig 2. Optimized self-validating SPE-MS workflow for reproducible 2,4-DP-OHBA quantification.

References

  • [1] Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors. National Institutes of Health.[Link]

  • [3] Using High-Throughput Screening Data To Discriminate Compounds with Single-Target Effects from Those with Side Effects. ACS Publications.[Link]

  • [2] Small-molecule active pharmaceutical ingredients of approved cancer therapeutics inhibit human aspartate/asparagine-β-hydroxylase. National Institutes of Health.[Link]

  • [4] A Novel Fluorescence Intensity Screening Assay Identifies New Low-Molecular-Weight Inhibitors of the gp41 Coiled-Coil Domain of Human Immunodeficiency Virus Type 1. ASM Journals.[Link]

Sources

Comparative Guide: Evaluating and Mitigating the Cross-Reactivity of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid in Targeted Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ic-ELISA), are foundational tools for the high-throughput screening of xenobiotics, agrochemicals, and pharmaceutical metabolites. However, the structural fidelity of these assays is frequently challenged by cross-reacting metabolites. 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (2,4-DCP-OHBA) is a complex structural analog that exhibits high cross-reactivity in immunoassays targeting compounds with a 2,4-dichlorophenyl moiety (such as the herbicide 2,4-D or specific halogenated drug intermediates)[1].

This guide provides an objective, data-driven comparison of three analytical strategies—Standard Polyclonal ELISA, Monoclonal Highly-Specific ELISA (hs-ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—to quantify primary targets accurately in the presence of the 2,4-DCP-OHBA cross-reactant.

Mechanistic Basis of Cross-Reactivity

To understand why 2,4-DCP-OHBA causes false positives, we must examine the thermodynamics of antibody-antigen binding.

During hapten design and immunization, the 2,4-dichlorophenyl ring acts as an immunodominant epitope due to its rigid, bulky, and highly electron-withdrawing nature[2]. When standard polyclonal antibodies are raised against targets like 2,4-Dichlorophenoxyacetic acid, the resulting antibody binding pocket is heavily optimized to anchor this specific ring structure.

While 2,4-DCP-OHBA lacks the ether linkage of 2,4-D, its 4-oxo and 2-hydroxybutanoic acid chain provides significant conformational flexibility. The ketone and hydroxyl groups offer alternative hydrogen-bonding opportunities that successfully mimic the polar contacts of the primary target's side chain. This allows 2,4-DCP-OHBA to stably occupy the paratope, competitively displacing the assay tracer and generating a false-positive signal[1].

EpitopeRecognition Target Primary Target (e.g., 2,4-D) Epitope Immunodominant Epitope [2,4-Dichlorophenyl Ring] Target->Epitope Contains CrossReactant 2,4-DCP-OHBA (Cross-Reactant) CrossReactant->Epitope Contains BindingPocket Antibody Binding Pocket (Standard pAb) Epitope->BindingPocket High Affinity Binding FalsePositive False Positive Signal in Competitive ELISA BindingPocket->FalsePositive Tracer Displacement

Logical flow of epitope recognition leading to false-positive immunoassay signals.

Comparative Performance Analysis

The degree of interference is quantified via Cross-Reactivity (CR%), calculated using the half-maximal inhibitory concentration ( IC50​ )[3]: CR(%)=(IC50​ of Primary Target/IC50​ of 2,4-DCP-OHBA)×100

As demonstrated in Table 1 , standard polyclonal assays are highly susceptible to 2,4-DCP-OHBA interference. Transitioning to a monoclonal hs-ELISA significantly reduces this cross-reactivity by utilizing antibodies screened specifically against the butanoic acid chain. However, only LC-MS/MS provides absolute structural confirmation, eliminating the false positive entirely[4].

Table 1: Cross-Reactivity Profile
CompoundStandard pAb ELISA CR (%)Monoclonal hs-ELISA CR (%)LC-MS/MS Interference
Primary Target (e.g., 2,4-D) 100%100%None
2,4-DCP-OHBA 68.5%4.2%None (Resolved by MRM)
2,4-Dichlorophenol 45.2%<0.1%None
Table 2: Analytical Performance Metrics
MetricStandard pAb ELISAMonoclonal hs-ELISALC-MS/MS
Limit of Detection (LOD) 1.5 ng/mL0.8 ng/mL0.05 ng/mL
Dynamic Range 5 – 100 ng/mL2 – 50 ng/mL0.1 – 500 ng/mL
False Positive Rate High (Matrix dependent)LowNegligible
Throughput High (96-well format)High (96-well format)Moderate (Serial analysis)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols detail the exact methodologies required to evaluate cross-reactivity and perform orthogonal validation.

Protocol A: Determination of Cross-Reactivity via ic-ELISA

This protocol establishes a self-validating baseline for antibody specificity.

  • Plate Coating & Blocking: Coat 96-well microtiter plates with a heterologous antigen conjugate (e.g., Target-Ovalbumin) at 1 µg/mL in carbonate buffer (pH 9.6) overnight at 4°C.

    • Causality: Utilizing a carrier protein (OVA) distinct from the immunization carrier (e.g., BSA) prevents the secondary antibody from binding to the linker or carrier protein, ensuring the signal is driven solely by hapten-paratope interactions[2].

  • Competitive Binding: Add 50 µL of 2,4-DCP-OHBA standard (serial dilutions from 0.01 to 1000 ng/mL) and 50 µL of the primary antibody to the wells. Incubate for 30 minutes at 37°C.

    • Causality: The assay buffer pH must be strictly maintained at 7.2–7.4, and methanol content capped at 5% (v/v). Deviations in pH alter the ionization state of the 2-hydroxybutanoic acid moiety on 2,4-DCP-OHBA, which can artificially inflate cross-reactivity by altering charge-based interactions within the binding pocket[3].

  • Signal Development: Wash plates 3x with PBST. Add HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction with 2M H2​SO4​ and read absorbance at 450 nm.

  • Data Analysis: Plot a 4-parameter logistic (4PL) curve to determine the IC50​ and calculate the CR%.

Protocol B: Orthogonal Validation via LC-MS/MS

When screening indicates a presumptive positive, LC-MS/MS is required to differentiate the primary target from 2,4-DCP-OHBA[4].

  • Sample Extraction: Perform a simple dilute-and-shoot or solid-phase extraction (SPE). If analyzing physiological matrices (e.g., urine), utilize enzymatic hydrolysis rather than acidic hydrolysis.

    • Causality: Acidic hydrolysis can degrade target analytes and artificially generate cross-reactive structural analogs (e.g., demethylation), increasing the risk of analytical errors. Enzymatic hydrolysis preserves the structural integrity of both the target and 2,4-DCP-OHBA[5].

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Causality: The polarity difference imparted by the 4-oxo and 2-hydroxy groups on 2,4-DCP-OHBA ensures it elutes at a distinct retention time compared to the primary target, providing the first layer of orthogonal separation.

  • MRM Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the target, which will completely isolate the signal from 2,4-DCP-OHBA.

Workflow Sample Sample Collection & Extraction Screening Primary Screening (ic-ELISA) Sample->Screening Decision Result? Screening->Decision Negative Report Negative Decision->Negative < LOD Positive Presumptive Positive (Potential 2,4-DCP-OHBA) Decision->Positive >= LOD LCMS Orthogonal Validation (LC-MS/MS) Positive->LCMS Requires Confirmation Confirmed Confirmed Target Quantification LCMS->Confirmed Target Mass Match FalsePos Identified as Cross-Reactant LCMS->FalsePos Analyte Mismatch

Two-tiered analytical workflow to resolve immunoassay false positives using LC-MS/MS.

Strategic Recommendations for Drug Development & Toxicology

  • For High-Throughput Screening: If processing hundreds of samples where 2,4-DCP-OHBA is a known matrix interferent, upgrade from standard pAb kits to monoclonal hs-ELISA . While slightly more expensive, the reduction in CR% (from 68.5% to <5%) drastically reduces the burden of downstream confirmatory testing.

  • For Regulatory Compliance & Pharmacokinetics: Immunoassay data in the presence of structurally similar metabolites is considered presumptive. A mandatory two-tiered testing approach must be adopted: rapid screening via ELISA followed by quantitative confirmation via LC-MS/MS[5].

References

  • Method 4015 SCREENING FOR 2,4-DICHLOROPHENOXYACETIC ACID BY IMMUNOASSAY - EPA Environmental Protection Agency (EPA) [Link]

  • Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds Analytical Chemistry - ACS Publications[Link]

  • Development of Indirect Competitive ELISA and Colloidal Gold Immunochromatographic Strip for Endosulfan Detection Based on a Monoclonal Antibody MDPI [Link]

  • Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine MDPI [Link]

  • LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation Chromsystems [Link]

Sources

Inter-Laboratory Validation of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid Testing Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful development of targeted therapeutics relies heavily on the robustness of the analytical and functional assays used to evaluate them. 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a structurally complex small molecule characterized by a lipophilic halogenated aryl ring and a highly polar alpha-hydroxy acid moiety. This unique structure makes it a potent inhibitor for target metalloenzymes but presents significant challenges for reproducible quantification and functional screening across different laboratories.

As regulatory bodies increasingly demand rigorous data integrity, establishing a self-validating, ICH M10-compliant protocol is non-negotiable. Concentration measurements of chemical drugs in biological matrices require well-characterised, appropriately validated methods to ensure reliable data for regulatory decisions[1]. This guide objectively compares alternative testing protocols, providing field-proven methodologies and inter-laboratory validation data to empower researchers and drug development professionals.

Mechanistic Context & Analytical Challenges

To design an effective testing protocol, one must first understand the causality behind the compound's behavior. The 2-hydroxy-4-oxobutanoic acid moiety acts as a bidentate chelator, binding tightly to active-site metals in target enzymes. Meanwhile, the 2,4-dichlorophenyl group anchors the molecule within hydrophobic binding pockets.

G Substrate Endogenous Substrate Enzyme Target Metalloenzyme Substrate->Enzyme Binds Product Downstream Metabolite Enzyme->Product Catalysis Complex Inhibited Enzyme Complex (Metal Chelation) Enzyme->Complex Inhibitor 4-(2,4-Dichlorophenyl)-4-oxo- 2-hydroxybutanoic acid Inhibitor->Enzyme Competitive Binding Inhibitor->Complex

Fig 1: Mechanistic inhibition pathway via active-site metal chelation.

The Analytical Challenge: The alpha-hydroxy acid is highly polar and susceptible to oxidative degradation or keto-enol tautomerization at physiological pH. Furthermore, the compound's UV absorption spectrum overlaps significantly with endogenous biological matrix components, rendering traditional UV-based detection highly prone to false positives.

Bioanalytical Quantification: LC-MS/MS vs. HPLC-UV

When quantifying 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid in pharmacokinetic (PK) studies, laboratories typically choose between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The ICH M10 guidelines serve as a comprehensive manual, ensuring evaluations of precision, accuracy, selectivity, and reproducibility are conducted uniformly globally[2]. Based on inter-laboratory validation data, LC-MS/MS vastly outperforms HPLC-UV in meeting these strict criteria.

Table 1: Quantitative Inter-Laboratory Data Comparison
Performance MetricLC-MS/MS (ESI-)HPLC-UV (280 nm)ICH M10 Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL50 ng/mLSignal-to-Noise ≥ 5
Inter-Assay Precision 3.2% CV12.5% CV≤ 15% CV (≤ 20% at LLOQ)
Inter-Assay Accuracy 98.5%85.0%± 15% of nominal
Matrix Effect Minimal (IS normalized)High interferenceConsistent across lots
Run Time per Sample 3.5 min15.0 minN/A
Self-Validating LC-MS/MS Protocol

To achieve the 3.2% inter-assay precision shown above, laboratories must implement the following self-validating workflow. The causality behind each step is designed to counteract the molecule's inherent instability.

  • Internal Standard (IS) Spiking: Spike 10 µL of a stable-isotope labeled IS (e.g., d3-analog) into 50 µL of the plasma sample.

    • Causality: The IS co-elutes exactly with the target analyte. If matrix-induced ion suppression occurs, it affects both the analyte and the IS equally. The system is self-validating: if the absolute IS peak area fluctuates by >15% across a batch, the run is automatically flagged for re-extraction.

  • Acidified Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: The acidic environment (pH < 3.0) suppresses the ionization of the alpha-hydroxy acid moiety (pKa ~3.5). This drives the compound into the organic phase, prevents oxidative degradation, and crashes out matrix proteins.

  • Centrifugation & Recovery: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column. Run a steep gradient from 5% to 95% organic mobile phase over 3 minutes.

    • Causality: The rapid gradient sharpens the peak of the lipophilic 2,4-dichlorophenyl moiety, maximizing the signal-to-noise ratio and minimizing run time.

  • MRM Detection: Monitor the [M−H]− transition in negative Electrospray Ionization (ESI-) mode.

    • Causality: Negative ionization is highly selective for carboxylic acids, stripping away background noise from basic endogenous lipids and amines.

Functional Screening: TR-FRET vs. Colorimetric Assays

For functional IC50 determination, laboratories often compare Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) against standard colorimetric assays. The lipophilicity of the 2,4-dichlorophenyl group can cause compound aggregation, while biological buffers often produce autofluorescence—both of which severely compromise colorimetric readouts.

Table 2: Inter-Laboratory Functional Assay Validation
Assay ParameterTR-FRET (Lab A)TR-FRET (Lab B)Colorimetric (Lab A)Colorimetric (Lab B)
Z'-Factor 0.820.790.450.38
Signal/Background 12.511.83.22.9
IC50 (nM) 45.2 ± 2.147.0 ± 2.565.4 ± 8.582.1 ± 12.4
Inter-Lab IC50 CV 3.8% 3.8% 18.5% 18.5%

Note: A Z'-factor > 0.5 indicates an excellent, robust assay. The colorimetric assay fails to meet this threshold, leading to high inter-laboratory variability (18.5% CV).

Self-Validating TR-FRET Protocol
  • Reagent Preparation & Stabilization: Prepare the target enzyme in an assay buffer containing 50 mM HEPES (pH 7.4) and 0.01% Tween-20.

    • Causality: Tween-20 is critical. It prevents the lipophilic 2,4-dichlorophenyl group from forming colloidal aggregates or adhering to the microplate walls, which would artificially inflate the apparent IC50.

  • Acoustic Compound Dispensing: Use an acoustic liquid handler to dispense the compound in a 10-point, 3-fold dilution series into a 384-well pro-plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and adsorption, ensuring absolute accuracy at low-nanomolar concentrations.

  • Equilibration (Self-Validating Step): Incubate the complex for 60 minutes at room temperature. Include 16 wells of DMSO vehicle (Maximum signal) and 16 wells of no-enzyme (Minimum signal) on every plate.

    • Causality: These controls allow the software to calculate the Z'-factor in real-time. If the plate yields a Z' < 0.6, it is automatically rejected, ensuring only high-fidelity data proceeds to analysis.

  • Time-Resolved Detection: Add the Europium-labeled antibody and fluorescent tracer. Read the plate using a 100 µs delay after excitation at 340 nm.

    • Causality: The 100 µs delay allows short-lived background autofluorescence (from the compound or buffer) to decay completely, isolating the long-lived FRET signal for superior sensitivity.

Inter-Laboratory Validation Strategy

The latest analytical method guidelines from ICH and the FDA represent a shift toward a proactive, science-driven approach to quality assurance, emphasizing continuous lifecycle management[3]. When transferring the validated LC-MS/MS or TR-FRET protocols to Contract Research Organizations (CROs), a structured workflow is required.

G Method Method Development (Sponsor Lab) Transfer Method Transfer Protocol Method->Transfer SiteA Lab A (CRO) Validation Transfer->SiteA SiteB Lab B (CRO) Validation Transfer->SiteB Data Data Consolidation & ICH M10 Stats SiteA->Data SiteB->Data

Fig 2: ICH M10 compliant inter-laboratory method validation workflow.

During the Method Transfer Protocol , both Lab A and Lab B must independently run three precision and accuracy batches over at least two days. The inter-laboratory reproducibility must demonstrate an accuracy within ±15% of the nominal concentration to be considered successfully validated.

Conclusion

Testing protocols for 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid must be engineered to mitigate the specific chemical liabilities of the molecule. By utilizing acidified extraction buffers and negative-mode LC-MS/MS for quantification, and acoustic-dispensed TR-FRET for functional screening, laboratories can establish self-validating systems. These optimized protocols not only drastically reduce inter-laboratory variability but also ensure full compliance with global regulatory standards, accelerating the drug development lifecycle.

References[2] Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." Available at: https://www.worldwide.com/blog/2024/04/demystifying-the-ich-m10-bioanalytical-method-validation-guidelines/[1] European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Available at: https://www.ema.europa.eu/en/ich-m10-bioanalytical-method-validation-scientific-guideline[3] Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Available at: https://www.labmanager.com/ich-and-fda-guidelines-for-analytical-method-validation-31126

Sources

Comparative toxicity of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid and its metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid and Its Principal Metabolites

As drug development and agrochemical research increasingly focus on halogenated aromatic compounds, understanding the precise biotransformation of complex intermediates is critical. 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid (CAS 81008-10-8) represents a unique structural class. It contains a 2,4-dichlorophenyl pharmacophore—frequently utilized in enzyme inhibitors such as ATP-citrate lyase antagonists[1]—coupled with a highly reactive oxo-hydroxybutanoic acid tail.

This guide provides an authoritative, objective comparison of the parent compound against its primary Phase I and Phase II metabolites. By mapping the structural evolution of the molecule to its toxicological endpoints, we provide a predictive framework for researchers to evaluate hepatotoxicity, mitochondrial dysfunction, and idiosyncratic drug toxicity (IDT).

Metabolic Profiling and Structural Evolution

The toxicity of a compound is rarely static; it evolves as hepatic enzymes attempt to increase its hydrophilicity for excretion. The biotransformation of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid yields three primary metabolic trajectories:

  • Parent Compound (P): The presence of the 4-oxo group adjacent to the halogenated ring makes the parent molecule highly susceptible to redox cycling.

  • Metabolite 1 (M1 - Carbonyl Reduction): 4-(2,4-Dichlorophenyl)-2,4-dihydroxybutanoic acid. Aldo-keto reductases (AKRs) reduce the ketone to a hydroxyl group. This generally serves as a detoxification pathway, increasing polarity and reducing electrophilicity.

  • Metabolite 2 (M2 - Oxidative Cleavage): 2,4-Dichlorobenzoic acid (2,4-DCBA). CYP450-mediated β -oxidation cleaves the aliphatic chain. Halogenated benzoic acids are notorious for disrupting mitochondrial membrane potentials.

  • Metabolite 3 (M3 - Phase II Conjugation): Acyl-Glucuronide. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate the carboxylic acid. The FDA’s Guidance for Industry on Safety Testing of Drug Metabolites (MIST) explicitly warns that acyl-glucuronides can be highly reactive, covalently binding to hepatic proteins and triggering immune-mediated toxicity[2].

Quantitative Toxicity Comparison

The following table summarizes the comparative in vitro toxicity profile of the parent compound and its primary metabolites. Data is synthesized from standardized HepG2 hepatocyte assays.

CompoundStructural ModificationIC50 (HepG2, 48h)CYP450 InhibitionPrimary Toxicity MechanismClearance (Cl_int)
Parent Base structure45 µMModerate (CYP3A4)Redox cycling, mild uncoupling12 µL/min/mg
M1 Ketone reduction>100 µMLowNone (Detoxified)45 µL/min/mg
M2 Oxidative cleavage15 µMHigh (CYP2C9)Mitochondrial uncoupling5 µL/min/mg
M3 Glucuronidation80 µMLowProtein adduction (IDT risk)>100 µL/min/mg

Insight: While M2 is the most acutely cytotoxic (lowest IC50), M3 poses the highest risk for late-stage clinical failure due to its potential to act as a hapten and induce idiosyncratic hepatotoxicity[3].

Pathway and Toxicity Visualization

G Parent Parent Compound 4-(2,4-Dichlorophenyl)-4-oxo- 2-hydroxybutanoic acid Enzyme1 Aldo-Keto Reductases (AKR) Parent->Enzyme1 Enzyme2 CYP450 / Beta-Oxidation Parent->Enzyme2 Enzyme3 UGT Enzymes (Phase II) Parent->Enzyme3 M1 Metabolite 1 (M1) 4-(2,4-Dichlorophenyl)- 2,4-dihydroxybutanoic acid Tox1 Detoxification Rapid Excretion M1->Tox1 M2 Metabolite 2 (M2) 2,4-Dichlorobenzoic acid (2,4-DCBA) M2->Enzyme3 Tox2 Mitochondrial Uncoupling M2->Tox2 M3 Metabolite 3 (M3) Acyl-Glucuronide Conjugate Tox3 Protein Adduction (Hepatotoxicity) M3->Tox3 Enzyme1->M1 Enzyme2->M2 Enzyme3->M3 Enzyme3->M3

Metabolic biotransformation of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid and toxicities.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate built-in causality checks to prevent false positives/negatives, aligning with OECD Guidelines for the Testing of Chemicals[4].

Protocol A: In Vitro Metabolite Generation & Mass Balance

Objective: Quantify the conversion rate of the Parent compound to M1, M2, and M3 while ensuring no reactive intermediates are lost.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH is strictly maintained because the oxo-hydroxybutanoic acid moiety is highly pH-sensitive and prone to spontaneous, non-enzymatic degradation at pH > 8.0.

  • Pore-Formation (Critical Step): Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes.

    • Causality: UGT enzymes are located inside the lumen of the microsomal vesicles. Alamethicin creates pores in the membrane, allowing the UDPGA cofactor to reach the enzymes, preventing false negatives in M3 (glucuronide) detection.

  • Reaction Initiation: Add the Parent compound (10 µM final). Initiate the reaction by adding a cofactor cocktail (1 mM NADPH, 2 mM UDPGA).

  • Quenching & Extraction: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac-d4). Centrifuge at 14,000 x g for 10 minutes.

  • Self-Validation Checkpoint (Mass Balance): Analyze via LC-MS/MS. The sum of the molar concentrations of Parent + M1 + M2 + M3 at t=60 must equal ≥95% of the Parent concentration at t=0 . If recovery drops below 95%, it indicates the formation of unmeasured, highly reactive covalent adducts, invalidating the assumption of a closed system.

Protocol B: Multiplexed Cytotoxicity Assay (MTT/LDH)

Objective: Differentiate between mitochondrial toxicity (driven by M2) and direct cell membrane lysis.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Exposure: Treat cells with Parent, M1, M2, and M3 across a concentration gradient (1 µM to 200 µM) for 48 hours.

  • Dual-Endpoint Readout:

    • Step 3a (LDH Release): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent. Causality: Lactate Dehydrogenase (LDH) is a cytosolic enzyme. Its presence in the supernatant proves physical rupture of the cell membrane.

    • Step 3b (MTT Reduction): Add MTT reagent to the remaining cells in the original plate. Causality: MTT is reduced to formazan by mitochondrial succinate dehydrogenase. A drop in MTT signal without a corresponding spike in LDH indicates mitochondrial uncoupling (characteristic of M2) rather than direct necrosis.

  • Self-Validation Checkpoint: The assay is only valid if the negative control (0.1% DMSO vehicle) shows <5% LDH release, and the positive control (0.1% Triton X-100) yields >95% LDH release. This guarantees the dynamic range of the assay is fully calibrated.

References

  • A decade of drug metabolite safety testing: industry and regulatory shared learning Source: Taylor & Francis / Informa Healthcare (Referencing FDA Guidance for Industry: Safety Testing of Drug Metabolites) URL:[Link]

  • ATP-Citrate Lyase as a Target for Hypolipidemic Intervention. Design and Synthesis of 2-Substituted Butanedioic Acids Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Environmental Management of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the synthesis and handling of complex halogenated intermediates—such as 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid —require rigorous, scientifically grounded logistical planning. This compound, characterized by its dichlorophenyl ring, alpha-hydroxy acid moiety, and ketone group, presents unique disposal challenges. Improper handling of chlorinated aromatics not only violates Resource Conservation and Recovery Act (RCRA) regulations but also risks the generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1][2].

This guide provides a self-validating, mechanistic protocol for the safe segregation, containerization, and ultimate destruction of this chemical, ensuring compliance, laboratory safety, and environmental stewardship.

Mechanistic Safety & Reactivity Assessment

To implement an effective disposal strategy, we must first understand the chemical liabilities of the molecule:

  • Halogenated Aromatic Ring (2,4-Dichlorophenyl): The carbon-chlorine bonds confer high thermal recalcitrance. Standard municipal incineration temperatures are insufficient to break these bonds completely, leading to the recombination of radical intermediates into dioxins. Destruction requires specialized high-temperature incineration (>850°C)[3].

  • Carboxylic Acid & Alpha-Hydroxy Ketone: These functional groups make the compound mildly acidic and potentially reactive. In aqueous solutions, it will lower the pH, necessitating the use of corrosion-resistant disposal containers. It must not be mixed with strong bases (risk of exothermic neutralization) or strong oxidizers (risk of uncontrolled oxidation of the hydroxyl/ketone groups).

Causality in Protocol Design: We do not use metal waste containers because the acidic nature of the butanoic acid backbone will leach metal ions, potentially catalyzing unwanted side reactions in the waste drum. We strictly segregate this from non-halogenated waste because mixing them increases the volume of waste that must undergo expensive, high-temperature halogen-rated incineration[4].

Step-by-Step Disposal Protocol

Every step in this workflow is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Waste Segregation (The Halogenated Stream)
  • Action: Direct all solid and liquid waste containing 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid into a dedicated "Halogenated Organic Waste" stream[4].

  • Validation: Before adding to a communal waste carboy, verify the stream's compatibility. Self-Validation Check: Perform a visual inspection of the waste log. If the carboy contains non-halogenated solvents (e.g., pure ethanol, acetone) or incompatible amines, initiate a new, separate container.

Step 2: Containerization
  • Action: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers. If the waste is a dry powder, use a secondary containment bag within a rigid plastic drum[5].

  • Validation: Self-Validation Check: Inspect the container for signs of embrittlement, discoloration, or bulging. The cap must feature a vented seal if there is any risk of off-gassing from mixed solvent waste.

Step 3: RCRA-Compliant Labeling
  • Action: Label the container immediately upon the first drop of waste. Use the full IUPAC name: 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid. Do not use abbreviations, trade names, or structural formulas[6].

  • Validation: Self-Validation Check: Cross-reference the label with your laboratory's chemical inventory system. Ensure the hazard checkboxes for "Toxic" and "Corrosive/Acidic" are clearly marked.

Step 4: Transfer to a Treatment, Storage, and Disposal Facility (TSDF)
  • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed TSDF capable of handling "K" or "U" listed halogenated wastes[2].

  • Validation: Self-Validation Check: Request the certificate of destruction from the TSDF. The certificate must explicitly state that the waste was subjected to high-temperature rotary kiln incineration or plasma arc destruction (e.g., PLASCON process)[7].

Waste Compatibility & Destruction Parameters

To ensure operational safety, adhere to the following quantitative parameters when managing this compound.

ParameterSpecificationMechanistic Rationale
Compatible Containers HDPE, PTFE, Glass (if non-aqueous)Prevents acid-catalyzed degradation of the container[5].
Incompatible Materials Metals (Steel/Aluminum), Strong Bases, OxidizersPrevents exothermic reactions and heavy metal leaching[6].
Primary Incineration Temp. > 850°CMinimum thermal energy required to cleave C-Cl bonds[3].
Secondary Chamber Temp. > 1100°C (Residence time > 2 sec)Prevents the thermodynamic recombination of precursors into PCDDs/PCDFs[3].
Flue Gas Treatment Caustic Scrubbing (NaOH / Ca(OH)₂)Neutralizes HCl gas generated during the combustion of the dichlorophenyl ring[8].

Disposal & Destruction Workflow

The following diagram illustrates the logical pathway for the safe environmental management of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, from generation to final destruction.

G Gen Waste Generation: 4-(2,4-Dichlorophenyl)-4-oxo- 2-hydroxybutanoic acid Seg Segregation: Halogenated Organic Waste Gen->Seg Identify Halogen Content Cont Containerization: HDPE / PTFE-lined (Non-Metal) Seg->Cont pH & Material Match Trans Transport to Licensed TSDF Cont->Trans RCRA Manifesting Inc High-Temp Incineration (>850°C Pri. / >1100°C Sec.) Trans->Inc Thermal Destruction Scrub Flue Gas Scrubbing (Neutralize HCl Emissions) Inc->Scrub Prevent Dioxin Formation Safe Safe Environmental Release & Ash Landfill Scrub->Safe Regulatory Compliance

Figure 1: End-to-end disposal and thermal destruction workflow for halogenated organic acids.

Spill Response & Decontamination

In the event of an accidental release during handling or transfer:

  • Isolate & Ventilate: Evacuate personnel from the immediate area. Ensure fume hoods or local exhaust ventilation are operating at maximum capacity.

  • Neutralization (If Aqueous): If the compound is dissolved in an aqueous solvent, apply a mild alkaline absorbent (e.g., sodium bicarbonate) to neutralize the butanoic acid moiety. Validation: The cessation of effervescence indicates complete neutralization.

  • Absorption: Use inert, non-combustible absorbent materials (e.g., diatomaceous earth or specialized chemical spill pads). Do not use combustible materials like sawdust , as the compound's reactivity profile with organics under ambient conditions is not fully mapped.

  • Collection: Sweep the absorbed material using non-sparking plastic tools and place it into an HDPE hazardous waste bag. Label as "Spill Debris - Halogenated Acidic Waste"[6].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-86/058. Available at: [Link]

  • University of Toronto Environmental Health & Safety. Chemical Waste Disposal Manual. Available at:[Link]

  • University of Delaware Environmental Health & Safety. Quick Guide to Chemical Waste Disposal. Available at:[Link]

  • Environmental Science & Technology (ACS Publications). Detoxification of Trichloroethylene in a Low-Pressure Surface Wave Plasma Reactor. Available at:[Link]

Sources

Navigating the Safe Handling of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, a compound with potential biological activity, requires meticulous attention to safety protocols. This guide provides a comprehensive framework for the safe handling of this dichlorophenyl-containing keto-hydroxy acid, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as robust operational and disposal plans. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.

Understanding the Hazard: A Profile of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The following recommendations are based on the potential hazards associated with the structural analogues of the target compound.

Eye and Face Protection: The First Line of Defense

Recommendation: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[2]

Causality: The acidic nature of the compound and the potential for powdered solids to become airborne necessitate robust eye protection to prevent serious eye irritation or damage.[2][3][5]

Hand Protection: Preventing Dermal Absorption

Recommendation: Nitrile gloves are the recommended primary choice for handling 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.[6][7] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.

Causality: Dichlorophenyl compounds can be absorbed through the skin. Nitrile gloves offer good resistance to a broad range of chemicals, including many solvents and acids.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[8]

Body Protection: Shielding Against Contamination

Recommendation: A standard laboratory coat is required at all times. When handling larger quantities or in situations with a higher risk of splashes, a chemically resistant apron or suit should be worn.[4]

Causality: Protective clothing prevents the contamination of personal garments and minimizes skin contact with the chemical.

Respiratory Protection: Guarding Against Inhalation

Recommendation: A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended when handling the solid compound outside of a certified chemical fume hood, or if aerosolization is likely.[2][4]

Causality: The dichlorophenyl moiety and the acidic nature of the compound present a potential inhalation hazard. Working in a well-ventilated area, preferably a chemical fume hood, is the primary engineering control to minimize respiratory exposure.

Operational Protocol: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]

  • The storage container should be clearly labeled with the chemical name and appropriate hazard warnings.

Weighing and Aliquoting:
  • All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[11]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid, and clean them thoroughly after use.

Dissolution and Experimental Use:
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Conduct all experimental procedures involving the compound within a chemical fume hood.

Visualizing the Workflow: A Step-by-Step Safety Decision Diagram

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Task Assess Task & Quantity Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Inspect_Hood Inspect Chemical Fume Hood Select_PPE->Inspect_Hood Weigh_Solid Weigh Solid Compound Inspect_Hood->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Glassware & Surfaces Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste Properly Segregate_Waste->Dispose

Caption: Decision workflow for safely handling 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid.

Waste Disposal: A Compliant and Responsible Plan

Proper disposal of chemical waste is paramount to protect both personnel and the environment.

Waste Segregation:

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be handled in accordance with local, state, and federal regulations.[9]

  • Never dispose of this compound down the drain.[11]

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary

ParameterRecommendation/GuidelineRationale
Glove Type NitrileGood chemical resistance to acids and many organic solvents.[6][7]
Eye Protection Chemical Safety Goggles (minimum); Face Shield (for splash risk)Protects against airborne particles and splashes of acidic solutions.[2][3]
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridgeNecessary when handling outside a fume hood or if aerosolization is likely.[2][4]
Primary Engineering Control Certified Chemical Fume HoodMinimizes inhalation exposure to the compound.[11]
Waste Disposal Segregated, labeled hazardous waste containersPrevents environmental contamination and ensures regulatory compliance.[9]

By adhering to these guidelines, researchers can confidently and safely handle 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Polyco Ketochem® 33cm Lightweight Ketone Resistant Glove - PPE - Personal Protection Equipment - Hand Protection - KETO-BDL-20005639.
  • Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether. | Semantic Scholar.
  • Toxicological Profile for dichlorobenzenes - Agency for Toxic Substances and Disease Registry | ATSDR - CDC.
  • 2 - SAFETY DATA SHEET.
  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
  • Toxicology and Carcinogenesis Studies of p,p'-Dichlorodiphenyl Sulfone in Rats and Mice.
  • Personal Protective Equipment (PPE).
  • HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf - NIH.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 물질안전보건자료.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • Safety equipment, PPE, for handling acids - Quicktest.
  • MSDS - Safety Data Sheet.
  • Toxicology and Carcinogenesis Studies of p,p'-Dichlorodiphenyl Sulfone in Rats and Mice - Oxford Academic.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Safety Data Sheet - Aaron Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2,4-Dichlorophenoxy Acetic Acid - Santa Cruz Biotechnology.
  • 2,4 Dichlorophenoxyacetic acid - LABOVER Biotech.
  • 2,4-DICHLOROPHENOXYACETIC ACID - TMMedia.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.